Technical Documentation Center

2-Hydroxycyclopentane-1-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxycyclopentane-1-carboxylic acid
  • CAS: 17502-28-2; 81887-89-0

Core Science & Biosynthesis

Foundational

cis-2-Hydroxycyclopentanecarboxylic Acid: Physical Characteristics, Stereochemical Dynamics, and Synthetic Utility

Executive Summary cis-2-Hydroxycyclopentanecarboxylic acid (CAS: 17502-28-2) is a highly specialized alicyclic compound characterized by a cyclopentane ring bearing adjacent hydroxyl (-OH) and carboxylic acid (-COOH) fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

cis-2-Hydroxycyclopentanecarboxylic acid (CAS: 17502-28-2) is a highly specialized alicyclic compound characterized by a cyclopentane ring bearing adjacent hydroxyl (-OH) and carboxylic acid (-COOH) functional groups. Because these groups are locked in a cis configuration, the molecule exhibits unique spatial proximity effects that dictate its physicochemical properties and its behavior in organic synthesis[1]. This technical whitepaper provides an in-depth analysis of its physical characteristics, stereochemically driven reactivity, and validated experimental protocols for researchers and drug development professionals.

Physicochemical Profiling & Structural Conformation

The physical properties of cis-2-hydroxycyclopentanecarboxylic acid are heavily influenced by its capacity for intramolecular hydrogen bonding. The cis geometry forces the hydroxyl hydrogen into close proximity with the carbonyl oxygen, creating a pseudo-six-membered ring conformation. This internal stabilization slightly reduces intermolecular hydrogen bonding compared to its trans counterpart, which is reflected in its specific melting and boiling points[2].

Quantitative Physical Characteristics
PropertyValueReference
CAS Registry Number 17502-28-2[1],[3]
Molecular Formula C₆H₁₀O₃[4]
Molecular Weight 130.14 g/mol [4],[3]
Melting Point 49 – 53 °C[2]
Boiling Point 297.2 °C (at 760 mmHg)[3]
Topological Polar Surface Area 57.5 Ų[4]
Partition Coefficient (XLogP3) 0.5[4]
Appearance White to off-white crystalline solid[1]

Stereochemically Driven Reactivity: The Cis vs. Trans Paradigm

Understanding the reactivity of this compound requires analyzing the spatial relationship between the C1-carboxylate and C2-hydroxyl groups. The cis configuration acts as a highly effective intramolecular nucleophile.

When treated with an activating agent like tosyl chloride (TsCl) in the presence of pyridine, the cis isomer undergoes a rapid intramolecular cyclization to form a strained β-lactone[5]. In stark contrast, the trans isomer cannot achieve the necessary orbital overlap for lactonization due to the anti-relationship of the functional groups. Instead, it undergoes an anti-periplanar elimination (dehydration) to yield cyclopent-1-enecarboxylic acid[5].

This divergent reactivity serves as a self-validating stereochemical system . If a batch of the cis isomer is contaminated with the trans isomer, the resulting reaction mixture will contain predictable, easily distinguishable elimination byproducts (identifiable via vinylic protons in ¹H-NMR), thereby validating the stereopurity of the starting material.

Fig 1: Stereochemically divergent reactivity pathways of 2-hydroxycyclopentanecarboxylic acid.

Validated Experimental Methodologies

The following protocols detail the synthetic manipulation of cis-2-hydroxycyclopentanecarboxylic acid, emphasizing the mechanistic causality behind each experimental condition.

Protocol 4.1: Intramolecular β-Lactonization via Tosylation

This protocol exploits the cis geometry to synthesize a bicyclic β-lactone[5].

Causality & Design: The strict thermal control (0 °C) suppresses intermolecular esterification (oligomerization), favoring the entropically driven intramolecular cyclization. Pyridine is indispensable here; it functions as a nucleophilic catalyst to form a reactive N-tosylpyridinium intermediate, while simultaneously acting as an acid scavenger to neutralize the HCl byproduct, thereby preventing acid-catalyzed degradation of the highly strained β-lactone product.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 equivalent of cis-2-hydroxycyclopentanecarboxylic acid in anhydrous pyridine (0.5 M concentration) under an inert argon atmosphere.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 15 minutes.

  • Activation: Slowly add 1.1 equivalents of recrystallized p-toluenesulfonyl chloride (TsCl) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Incubation: Stir the reaction mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by pouring the mixture into a slurry of crushed ice and 1M HCl (to neutralize excess pyridine). Extract the aqueous layer three times with diethyl ether.

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude β-lactone.

Workflow Step1 1. Substrate Prep Dissolve in Pyridine Step2 2. Cooling Chill to 0 °C Step1->Step2 Step3 3. Activation Add TsCl dropwise Step2->Step3 Step4 4. Incubation Stir (0 °C to RT) Step3->Step4 Step5 5. Workup Quench & Extract Step4->Step5 Step6 6. Isolation Purify β-lactone Step5->Step6

Fig 2: Step-by-step experimental workflow for the lactonization of the cis-isomer.

Protocol 4.2: Mild Methyl Esterification

For downstream applications requiring the protection of the carboxylic acid, traditional Fischer esterification (strong acid + heat) risks epimerization at the chiral centers. The following mild methylation protocol avoids this[6].

Causality & Design: The use of silver(I) oxide (Ag₂O) and methyl iodide (CH₃I) provides a mild, non-acidic methylation environment[6]. Ag₂O acts as both a mild base to deprotonate the carboxylic acid and a halophilic activator that coordinates with the iodide of CH₃I. This pulls electron density away from the methyl group, driving the Sₙ2 substitution forward efficiently while leaving the secondary hydroxyl group entirely intact.

Step-by-Step Methodology:

  • Solvent Setup: Dissolve cis-2-hydroxycyclopentanecarboxylic acid in a 1:1 mixture of anhydrous acetonitrile (CH₃CN) and methyl iodide (CH₃I).

  • Reagent Addition: Add an excess of Silver(I) oxide (Ag₂O) to the stirring solution.

  • Reaction: Stir the heterogeneous mixture at reflux overnight, shielded from light (to prevent silver degradation).

  • Filtration: Monitor completion via TLC (silica gel, CHCl₃). Once complete, remove the solid silver salts by filtering the mixture through a pad of Celite.

  • Concentration: Concentrate the filtrate to dryness under reduced pressure to yield the cis-2-hydroxycyclopentanecarboxylic acid methyl ester (bp 100-105 °C at 0.1 mm)[6].

References

  • Title: 2-Hydroxycyclopentane-1-carboxylic acid | Source: PubChem | URL: [Link]

  • Title: Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines | Source: ResearchGate | URL: [Link]

  • Title: The Journal of Organic Chemistry 1975 Volume 40 No.2 | Source: ACS Publications | URL: [Link]

Sources

Exploratory

Biocatalytic Synthesis and Enantiomeric Resolution Pathways of 2-Hydroxycyclopentane-1-carboxylic Acid

Abstract: As a Senior Application Scientist, I frequently encounter the challenge of sourcing enantiopure cyclic building blocks for advanced drug discovery. 2-Hydroxycyclopentane-1-carboxylic acid (CAS: 17502-28-2) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As a Senior Application Scientist, I frequently encounter the challenge of sourcing enantiopure cyclic building blocks for advanced drug discovery. 2-Hydroxycyclopentane-1-carboxylic acid (CAS: 17502-28-2) is a privileged chiral scaffold, yet it lacks a dedicated natural biosynthetic pathway[1]. Instead, its production relies on highly engineered biocatalytic pathways—specifically, enzymatic kinetic resolution. This whitepaper details the chemoenzymatic synthesis, causality-driven experimental protocols, and the downstream applications of this critical molecule in pharmaceutical development.

Structural Significance and Pharmaceutical Demand

1 is an organic cyclic compound featuring adjacent hydroxyl and carboxyl groups[1]. The cis and trans configurations of these functional groups dictate the molecule's spatial geometry, making it a critical stereocenter in modern rational drug design.

Recent structure-activity relationship (SAR) studies have proven that replacing traditional proline warheads with a cyclopentane carboxylic acid motif significantly boosts the potency of 2, which are heavily investigated for non-opioid pain management[2]. Furthermore, functionalized derivatives of this acid serve as foundational scaffolds for synthesizing highly selective 3[3]. Because biological targets are stereospecific, achieving >90% enantiomeric excess (ee%) during synthesis is non-negotiable.

The Biocatalytic Pathway: CAL-B Mediated Kinetic Resolution

Traditional chemical syntheses of cyclic hydroxycarboxylic acids often result in racemic mixtures that are notoriously difficult to resolve via fractional crystallization[4]. To bypass this, we deploy a biocatalytic pathway utilizing Candida antarctica Lipase B (CAL-B).

Causality of the Biocatalytic Design

The pathway relies on the enantioselective hydrolysis of the racemic precursor, ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylate. The primary mechanistic challenge here is the5[5].

To control this, the reaction is executed in a micro-aqueous environment using tert-butyl methyl ether (t-BuOMe). Why t-BuOMe? This moderately polar ethereal solvent solubilizes the organic substrate perfectly but does not strip the essential microscopic hydration shell from the immobilized CAL-B enzyme. This preserves the structural integrity of the enzyme's Ser-His-Asp catalytic triad, enabling it to selectively recognize and hydrolyze only the (1R,2S)-enantiomer while leaving the (1S,2R)-ester intact[5].

Pathway Substrate Racemic Ester (±)-Ethyl cis-2-hydroxy- cyclopentane-1-carboxylate Reaction Enantioselective Hydrolysis Substrate->Reaction Enzyme CAL-B Enzyme (Biocatalyst) Enzyme->Reaction Catalysis (30°C) Product1 (1R,2S)-2-Hydroxycyclopentane- 1-carboxylic acid Reaction->Product1 Hydrolyzed (ee 90%) Product2 Unreacted Ester (1S,2R)-Enantiomer Reaction->Product2 Retained

Biocatalytic kinetic resolution of 2-hydroxycyclopentane-1-carboxylic acid via CAL-B hydrolysis.

Experimental Methodology: Chemoenzymatic Workflow

The following protocol outlines the self-validating system for the enzymatic resolution of 2-hydroxycyclopentane-1-carboxylic acid. The protocol is inherently self-validating because the physical separation technique (acid-base extraction) only works if the enzymatic cleavage successfully converted the ester into an ionizable carboxylic acid.

Step-by-Step Protocol
  • Substrate Preparation: Dissolve 10.0 mmol of racemic ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylate in 50 mL of anhydrous t-BuOMe.

  • Enzyme & Co-reactant Addition: Add 150 mg of immobilized CAL-B (Novozym 435). Introduce exactly 5.0 mmol (0.5 equivalents) of distilled H₂O.

    • Causality: Limiting the water strictly to 0.5 equivalents acts as a thermodynamic brake. It ensures the reaction naturally arrests near 50% conversion, which is the theoretical maximum yield for the kinetic resolution of a racemate, preventing the over-hydrolysis of the off-target enantiomer.

  • Incubation: Shake the mixture in a thermomixer at 30 °C at 200 rpm for 24 hours.

    • Causality: 30 °C is the thermodynamic "sweet spot" for CAL-B to maintain a high enantiomeric ratio (E-value) without accelerating non-specific background chemical hydrolysis[5].

  • Reaction Termination: Filter the mixture through a sintered glass funnel to remove the immobilized enzyme. (The CAL-B beads can be washed with cold t-BuOMe and recycled).

  • Product Isolation (Self-Validation Step): Extract the organic filtrate with saturated aqueous NaHCO₃ (3 x 20 mL).

    • Aqueous Phase: Contains the sodium salt of the hydrolyzed target acid. Acidify to pH 2.0 with 1M HCl and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield enantiomerically enriched cis-2-hydroxycyclopentane-1-carboxylic acid.

    • Organic Phase: Contains the unreacted ester enantiomer.

  • Chiral Validation: Derivatize a small aliquot of the isolated acid and analyze via Chiral Gas Chromatography (GC) to confirm ee% > 90%.

Protocol Step1 1. Substrate Preparation (Racemate in t-BuOMe) Step2 2. Enzyme & H2O Addition (Immobilized CAL-B + 0.5 eq H2O) Step1->Step2 Step3 3. Thermomixer Incubation (30°C, 200 rpm) Step2->Step3 Step4 4. Enzyme Filtration (Terminate & Recover CAL-B) Step3->Step4 Step5 5. Acid-Base Extraction (Separate Acid from Ester) Step4->Step5 Step6 6. Chiral GC Validation (Confirm ee% > 90%) Step5->Step6

Step-by-step chemoenzymatic workflow for the enantioselective isolation of the target acid.

Quantitative Data Analysis

The efficiency of the CAL-B biocatalytic pathway is highly dependent on the structural features of the cyclopentane ring. As demonstrated in the literature[5], the saturated cyclopentane ring yields vastly superior enantiomeric excess compared to its unsaturated alkene counterpart under identical conditions.

Table 1: Efficiency of CAL-B Catalyzed Hydrolysis in t-BuOMe at 30 °C

Substrate (Racemic Ester)BiocatalystAdditiveTarget Product IsolatedEnantiomeric Excess (ee%)
Ethyl cis-(±)-2-hydroxycyclopentane-1-carboxylateCAL-BH₂O (0.5 eq)cis-2-Hydroxycyclopentane-1-carboxylic acid90%
Ethyl (±)-5-hydroxycyclopent-1-enecarboxylateCAL-BH₂O (0.5 eq)5-Hydroxycyclopent-1-enecarboxylic acid47%

Data summarized from the de novo CAL-B-catalyzed hydrolysis studies demonstrating the competition of acylation and hydrolysis[5].

Conclusion

The transition from racemic chemical synthesis to biocatalytic kinetic resolution represents a critical leap in the utilization of 2-hydroxycyclopentane-1-carboxylic acid. By leveraging the precise active-site geometry of Candida antarctica Lipase B and strictly controlling the thermodynamic and stoichiometric environment, researchers can reliably generate the highly enantiopure scaffolds required for next-generation analgesics and proteinase inhibitors.

References

  • PubChem:2-Hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 552195. National Institutes of Health (NIH).
  • ResearchGate:Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis.
  • PubMed (NIH):Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7.
  • PubMed (NIH):Functionalised 2,3-dimethyl-3-aminotetrahydrofuran-4-one and N-(3-oxo-hexahydrocyclopenta[b]furan-3a-yl)acylamide based scaffolds: synthesis and cysteinyl proteinase inhibition.
  • ResearchGate:Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines.

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Hydroxycycloalkanecarboxylic Acids

Abstract The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs), this structural...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physical, chemical, and biological properties. For active pharmaceutical ingredients (APIs), this structural information is paramount. This guide provides a comprehensive overview of the principles and practices involved in the crystal structure analysis of 2-hydroxycycloalkanecarboxylic acids, a class of compounds significant in medicinal chemistry. We will delve into the complete workflow, from the foundational step of crystal growth to the intricacies of X-ray diffraction data collection, structure solution, and detailed analysis of conformational and intermolecular interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for rational drug design and solid-state characterization.

Introduction: The Significance of 3D Structural Analysis

2-Hydroxycycloalkanecarboxylic acids are a fascinating class of molecules that combine three key functional features on a constrained cyclic scaffold: a hydroxyl group, a carboxylic acid group, and a cycloalkane ring. This combination imparts specific stereochemical and hydrogen-bonding capabilities that are crucial for molecular recognition and biological activity.

Single-crystal X-ray diffraction (SCXRD) is the definitive method for unambiguously determining the three-dimensional atomic arrangement of these molecules in the solid state.[1][2] The insights gained from SCXRD are not merely academic; they are foundational to modern drug development, enabling:

  • Absolute Stereochemistry Determination: Crucial for chiral drugs, where only one enantiomer may have the desired therapeutic effect.[1]

  • Conformational Analysis: Understanding the preferred shape (conformation) of the cycloalkane ring and the orientation of its substituents.

  • Polymorph Identification: Different crystal packing arrangements (polymorphs) of the same molecule can have drastically different properties, including solubility and stability, impacting a drug's efficacy and shelf-life.[1][3]

  • Structure-Activity Relationship (SAR) Studies: By correlating precise 3D structures with biological activity, researchers can design more potent and selective drug candidates.[2]

This guide will walk through the entire process, emphasizing the causality behind experimental choices to ensure both accuracy and reproducibility.

The Crystallographic Workflow: From Molecule to Model

The journey from a powdered sample to a fully refined crystal structure is a multi-step process that requires precision and a deep understanding of the underlying principles. Each stage is critical for the success of the final analysis.

Workflow cluster_prep Phase 1: Sample Preparation cluster_data Phase 2: Data Collection cluster_analysis Phase 3: Structure Determination Purification Compound Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth Purity > 99% Mounting Crystal Selection & Mounting CrystalGrowth->Mounting Diffraction X-ray Diffraction Mounting->Diffraction High-quality single crystal Integration Data Integration & Reduction Diffraction->Integration Solution Structure Solution (Phasing) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation FinalModel FinalModel Validation->FinalModel Final Structural Model (CIF)

Fig. 1: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Prerequisite: Compound Purification

The quality of the final crystal structure is fundamentally limited by the purity of the starting material. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.[4]

Protocol: Recrystallization for Purification

  • Solvent Selection: Choose a solvent in which the 2-hydroxycycloalkanecarboxylic acid is highly soluble at an elevated temperature but sparingly soluble at room temperature.[4] Common choices include ethanol, ethyl acetate, or water/alcohol mixtures.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in a minimal amount of the hot solvent to create a saturated solution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution to remove them.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed. Rapid cooling often leads to the formation of small, poorly-ordered crystals. Insulation of the flask can promote the growth of larger, higher-quality crystals.[4]

  • Collection: Collect the purified crystals via vacuum filtration and wash with a small amount of cold solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the crystals thoroughly under vacuum.

The Art of Crystal Growth

Obtaining a single, high-quality crystal suitable for diffraction is often the most challenging step in the entire process.[5] For 2-hydroxycycloalkanecarboxylic acids, the presence of both hydrogen-bond donors (hydroxyl, carboxyl) and acceptors (carbonyl) can promote orderly packing, but finding the right conditions is key.

Common Crystallization Techniques

TechniquePrincipleBest For
Slow Evaporation The solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the compound's concentration to the point of crystallization.Compounds that are stable and have moderate solubility. It is a simple and often effective starting point.
Vapor Diffusion A concentrated solution of the compound in a "good" solvent is sealed in a container with a larger reservoir of a volatile "poor" solvent (anti-solvent). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[4]Growing high-quality crystals when slow evaporation fails; allows for finer control over the rate of crystallization.
Solvent Layering A less dense anti-solvent is carefully layered on top of a more dense, concentrated solution of the compound. Crystals form at the interface as the solvents slowly mix.Thermally sensitive compounds, as no heating is required.

Self-Validation: A suitable crystal for SCXRD should be visually inspected under a microscope. It should be transparent, have well-defined faces, and be free of cracks or other visible defects. It should also be of an appropriate size, typically 0.1-0.3 mm in all dimensions.[6]

X-ray Diffraction and Data Processing

Once a suitable crystal is obtained, it is subjected to an intense beam of X-rays. The crystal's ordered lattice of molecules diffracts the X-rays in a specific pattern of spots, known as reflections.[1][7] The angles and intensities of these reflections contain the information needed to determine the molecular structure.[6]

The modern single-crystal diffractometer automates much of this process. The crystal is mounted on a goniometer head, cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, and rotated in the X-ray beam to collect a full sphere of diffraction data.

After data collection, the raw reflection data is processed. This involves:

  • Integration: Determining the intensity of each reflection spot.

  • Data Reduction: Applying corrections for experimental factors (e.g., Lorentz-polarization effects) and merging redundant data. The output is a file containing a list of unique reflections and their intensities, which serves as the input for structure solution.

Structure Solution, Refinement, and Validation

Structure Solution: The Phase Problem

The diffraction experiment measures the intensities of the reflections, but not their phases. This "phase problem" is the central challenge in crystallography. For small molecules like 2-hydroxycycloalkanecarboxylic acids, powerful computational methods known as "direct methods" are typically used to calculate a set of initial phases. These methods use statistical relationships between the reflection intensities to derive the phases, generating an initial electron density map.

Structure Refinement

The initial model from the electron density map is then refined using a least-squares process. In this iterative procedure, the atomic positions, and their thermal displacement parameters are adjusted to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.

Trustworthiness Check: The quality of the final model is assessed using several metrics, most notably the R-factor (R1). The R1 value is a measure of the agreement between the observed and calculated structure factor amplitudes; a value below 5% (0.05) is generally considered excellent for a small-molecule structure.

Validation and Data Deposition

The final structure is validated using software tools like PLATON to check for geometric plausibility, missed symmetry, and other potential errors. Once finalized, the structural data is typically deposited in a crystallographic database to make it accessible to the wider scientific community. The Cambridge Structural Database (CSD) is the world's repository for small-molecule organic and metal-organic crystal structures.[8][9][10]

Interpreting the Structure: Key Insights

The final crystallographic model provides a wealth of information. For 2-hydroxycycloalkanecarboxylic acids, the analysis focuses on conformational preferences and intermolecular interactions.

Conformational Analysis

The cycloalkane ring is not flat but adopts a puckered conformation to relieve angle and torsional strain.[11] For cyclohexane derivatives, the "chair" conformation is the most stable.[12] Substituents on the ring can occupy two distinct positions:

  • Axial: Perpendicular to the general plane of the ring.

  • Equatorial: Pointing out from the perimeter of the ring.

Due to steric hindrance, known as 1,3-diaxial interactions, bulky substituents preferentially occupy the more stable equatorial position.[12][13] The crystal structure provides definitive proof of the solid-state conformation, revealing the precise ring pucker and the orientation of the hydroxyl and carboxylic acid groups.

Intermolecular Interactions: The Role of Hydrogen Bonding

The crystal packing is dictated by a network of intermolecular forces. In 2-hydroxycycloalkanecarboxylic acids, hydrogen bonding is the dominant interaction. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are excellent hydrogen-bond donors and acceptors.

A common and highly stable hydrogen-bonding pattern, or "supramolecular synthon," for carboxylic acids is the formation of a centrosymmetric dimer, where two molecules are linked by a pair of O-H···O bonds.[14][15][16] The hydroxyl groups can then form additional hydrogen bonds, linking these dimers into chains, sheets, or more complex three-dimensional networks.[14]

Fig. 2: Common hydrogen bonding patterns in hydroxy-carboxylic acid crystals.

Analysis of these interactions is critical for understanding crystal packing, which in turn influences physical properties like melting point and solubility. The Cambridge Structural Database (CSD) contains tools like IsoStar that provide a library of observed intermolecular interactions, allowing for detailed analysis of the geometry and prevalence of specific hydrogen bonds.[8]

Application in Drug Development: A Case Study Perspective

Consider a chiral 2-hydroxycyclohexanecarboxylic acid developed as a potential API. SCXRD analysis would be indispensable:

  • Absolute Structure Confirmation: It would confirm the chemical synthesis produced the correct enantiomer.

  • Solid-Form Screening: Different crystallization experiments might yield two polymorphs. SCXRD would solve the structure of both, revealing differences in hydrogen bonding and packing density. This data is crucial for selecting the most stable polymorph for development, avoiding issues of unwanted phase transitions in the final drug product.[1][17]

  • Guiding Molecular Design: If the API binds to a target protein, its crystal structure reveals the bioactive conformation. Medicinal chemists can use this information to design new analogues with modified cycloalkane rings or substituent patterns to improve binding affinity and optimize drug properties.

Conclusion

Single-crystal X-ray diffraction provides an unparalleled, atom-level view into the structure of 2-hydroxycycloalkanecarboxylic acids. The detailed insights into absolute stereochemistry, conformational preferences, and intermolecular hydrogen-bonding networks are not merely descriptive but are predictive tools for understanding and manipulating the solid-state properties of these molecules. For professionals in drug development, mastering this analytical workflow is essential for making informed decisions, ensuring the quality and efficacy of pharmaceutical compounds, and accelerating the path from discovery to market.

References

  • Cambridge Structural Database (CSD). CCDC. [Link]

  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 72(2), 171-179. [Link]

  • Cambridge Structural Database (CSD) - PSDI. Physical Sciences Data-infrastructure. [Link]

  • About the Cambridge Structural Database (CSD). CCDC. [Link]

  • CSD - Cambridge Structural Database. Maastricht University Library. [Link]

  • Exploring the advantages of single-crystal x-ray diffraction in pharma. (2020). Chemistry World. [Link]

  • Zinovich, E. V., et al. (2022). Intermolecular Hydrogen Bonding in Alpha-Hydroxy Carboxylic Acids Crystals: Connectivity, Synthons, Supramolecular Motifs. Molecules, 27(20), 7015. [Link]

  • Bhatt, P., et al. (2021). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 2. [Link]

  • Harnessing the power of single crystal X-ray diffraction. (2023). Veranova. [Link]

  • Conformations of Cycloalkanes. University of Calicut. [Link]

  • Watkin, D. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. CoLab. [Link]

  • Conformational Analysis of Cycloalkanes. Maricopa Open Digital Press. [Link]

  • Watkin, D., et al. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • Patil, S., et al. (2024). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology. [Link]

  • Conformational Analysis. OpenOChem Learn. [Link]

  • El-Faham, A., et al. (2023). Crystal Structures of a Series of Hydroxamic Acids. Molbank, 2023(2), M1637. [Link]

  • Dubois, J., et al. (2001). Method for crystallising carboxylic acid.
  • Mandal, K. K. Conformational Analysis of Monosubstituted Cyclohexane. St. Paul's Cathedral Mission College. [Link]

  • Jasinski, J. P. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section F: Structural Biology Communications, 71(5), 552-559. [Link]

  • Mossine, A. V., et al. (2019). Hydrogen-bond patterns in the crystal structure of (I). IUCrData, 4(12). [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • David, W. I. F., et al. (2019). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. IUCrJ, 6(5), 747-763. [Link]

  • 4.4: Conformations of Cycloalkanes. (2023). Chemistry LibreTexts. [Link]

  • Smith, G., Wermuth, U. D., & Healy, P. C. (2013). Crystal structures and hydrogen bonding in the co-crystalline adducts of 3,5-dinitrobenzoic acid with 4-aminosalicylic acid and 2-hydroxy-3-(1H-indol-3-yl)propenoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 10), 1167-1173. [Link]

  • Dridi, C., et al. (2022). The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). Crystals, 12(11), 1591. [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering, 33(5), 1014-1021. [Link]

  • Kálmán, A., et al. (2003). Different forms of antiparallel stacking of hydrogen-bonded antidromic rings in the solid state: polymorphism with virtually the same unit cell and two-dimensional isostructurality with alternating layers. Journal of the American Chemical Society, 125(1), 522-523. [Link]

  • Czugler, M., et al. (1997). Hydrogen-bonding interactions in the crystalline-phase structures of cinnamic acid derivatives. Acta Crystallographica Section B: Structural Science, 53(4), 659-667. [Link]

  • Argay, G., Kálmán, A., & Fülöp, F. (2005). Crystal structures of cis/trans-2-hydroxy-1-cycloalkanecarboxylic acids. Acta Crystallographica Section B: Structural Science, 61(4), 477-484. [Link]

  • Ohorodnik, A. V., et al. (2023). Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 6), 579-584. [Link]

Sources

Exploratory

A Technical Guide to the In Silico Prediction of Collision Cross Section (CCS) Values for C6H10O3 Isomers

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principles and methodologies for predicting the collision cross section (CCS) values of small molecules, us...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principles and methodologies for predicting the collision cross section (CCS) values of small molecules, using the chemical formula C6H10O3 as a case study. The ability to accurately predict CCS values is a significant advantage in analytical chemistry, particularly for the structural elucidation of unknown compounds and for distinguishing between isomers.

The Significance of Collision Cross Section in Modern Research

In the fields of metabolomics, proteomics, and pharmaceutical analysis, the confident identification of small molecules is paramount. Traditionally, this has relied on techniques like liquid chromatography-mass spectrometry (LC-MS), matching retention times and mass-to-charge ratios (m/z) to known standards. However, the advent of ion mobility-mass spectrometry (IM-MS) has introduced a powerful third dimension for molecular characterization: the collision cross section (CCS).[1][2]

The CCS is a measure of the effective area of an ion as it travels through a buffer gas under the influence of an electric field.[3] This parameter is intrinsically linked to the ion's size, shape, and charge distribution, providing a unique physicochemical descriptor.[3] For drug development, CCS values enhance the confidence of compound identification and can help in understanding properties like blood-brain barrier permeation.[4][5][6] One of the most powerful applications of CCS is its ability to distinguish between isomers—molecules with the same chemical formula but different structural arrangements—which often have identical m/z values and similar chromatographic behavior.[4]

Given that experimental determination of CCS values for every known and novel compound is unfeasible, robust in silico prediction methods have become indispensable tools.[3] These computational approaches, particularly those based on machine learning, offer rapid and accurate CCS value estimations, significantly accelerating research and discovery.[4][7]

The Challenge of Isomerism: A Look at C6H10O3

A single chemical formula like C6H10O3 can represent a multitude of structural isomers, each with unique chemical and physical properties, and consequently, distinct CCS values. To illustrate the prediction process, this guide will focus on three representative isomers:

  • Ethyl levulinate: An ester with a ketone functional group.

  • Mevalonolactone: A cyclic ester (lactone) with a hydroxyl group.

  • 2-Hydroxy-2-methyl-cyclopentanone: A cyclic ketone with a hydroxyl group.

The structural differences between these isomers, though subtle in some cases, will result in different three-dimensional shapes, which directly impacts their interaction with the buffer gas in an IM-MS system and thus their CCS values.

Methodologies for CCS Prediction

Several computational methods exist for predicting CCS values, ranging from highly accurate but computationally intensive techniques to rapid machine learning models.

  • Trajectory Method (TJM): Often considered the "gold standard," TJM simulates the individual collisions between an ion and buffer gas molecules. While highly accurate, it is time-consuming and requires significant computational resources, making it less suitable for high-throughput applications.[7]

  • Machine Learning (ML) Models: These have become the dominant approach for high-throughput CCS prediction.[7] ML models are trained on large datasets of experimentally determined CCS values and learn the complex relationship between a molecule's structure and its CCS.[7][8] These models typically use molecular descriptors or structural fingerprints as input and can predict CCS values within seconds with median relative errors often below 2-3%.[7][9][10]

This guide will focus on the practical application of a machine learning-based approach due to its accessibility, speed, and high accuracy.

Experimental Protocol: Predicting CCS Values with AllCCS

AllCCS is a powerful, web-based platform that utilizes a machine-learning algorithm to predict CCS values from a molecule's structure.[11][12] It is one of the most comprehensive platforms, containing a vast database of both experimental and predicted CCS values.[11] The following protocol outlines the steps to predict CCS values for our C6H10O3 isomers.

Step 1: Obtain the SMILES String for Each Isomer The Simplified Molecular Input Line Entry System (SMILES) is a textual representation of a molecule's structure. This is the required input for the AllCCS predictor.

  • Ethyl levulinate: CCOC(=O)CCC(=O)C

  • Mevalonolactone: CC1(O)CC(=O)OC1

  • 2-Hydroxy-2-methyl-cyclopentanone: CC1(O)CCCC1=O

Step 2: Access the AllCCS Web Server Navigate to the AllCCS prediction tool, which is freely available online.[12][13]

Step 3: Input the Molecular Structure On the prediction page, paste the SMILES string of the desired isomer into the input box.

Step 4: Select Prediction Parameters Choose the desired ion adducts for which you want to predict CCS values. Common adducts in metabolomics and drug discovery are [M+H]+, [M+Na]+ for positive mode, and [M-H]- for negative mode. For this guide, we will predict the [M+H]+ adduct.

Step 5: Execute the Prediction Submit the query. The AllCCS algorithm will process the SMILES string, calculate relevant molecular descriptors, and use its trained model to predict the CCS value in nitrogen buffer gas (ΩN2).[14]

Step 6: Analyze the Results The output will provide the predicted CCS value in square angstroms (Ų). It may also provide a confidence score or an evaluation of structural similarity to molecules in its training set, which helps in assessing the prediction's reliability.[12]

Below is a diagram illustrating the workflow for predicting CCS values using a machine learning-based tool like AllCCS.

CCS_Prediction_Workflow cluster_input Input Preparation cluster_prediction In Silico Prediction cluster_output Output Analysis Isomer_Selection 1. Select Isomer (e.g., C6H10O3) SMILES_Generation 2. Generate SMILES (e.g., CCOC(=O)CCC(=O)C) Isomer_Selection->SMILES_Generation Web_Server 3. Access AllCCS Web Server SMILES_Generation->Web_Server Parameter_Selection 4. Select Adduct (e.g., [M+H]+) Web_Server->Parameter_Selection Predicted_CCS 5. Obtain Predicted CCS (Ų) Parameter_Selection->Predicted_CCS Data_Interpretation 6. Interpret & Compare Values Predicted_CCS->Data_Interpretation

Caption: Workflow for predicting CCS values using the AllCCS web server.

Predicted CCS Data and Interpretation

Following the protocol described above, we can generate predicted CCS values for our selected C6H10O3 isomers. The results demonstrate how subtle structural changes lead to measurable differences in the predicted CCS values.

Isomer NameChemical Structure (SMILES)Predicted CCS (Ų) for [M+H]+
Ethyl levulinateCCOC(=O)CCC(=O)C131.5
MevalonolactoneCC1(O)CC(=O)OC1129.8
2-Hydroxy-2-methyl-cyclopentanoneCC1(O)CCCC1=O128.7

Note: The values presented are hypothetical predictions generated for illustrative purposes based on typical outputs from tools like AllCCS.

Interpretation of Results:

The predicted CCS values show clear differentiation between the three isomers.

  • Ethyl levulinate , being a linear ester, is predicted to have the largest CCS value, suggesting a more elongated shape in the gas phase.

  • Mevalonolactone and 2-Hydroxy-2-methyl-cyclopentanone , both being cyclic structures, are predicted to be more compact, resulting in smaller CCS values. The slight difference between these two could be attributed to the ring size and the orientation of the hydroxyl and methyl groups.

This data highlights the utility of CCS prediction. In a real-world scenario, if an unknown compound from a sample has a mass corresponding to C6H10O3 and an experimentally measured CCS of ~131.5 Ų, it would strongly suggest the compound is Ethyl levulinate over the other two isomers.

The following diagram illustrates the relationship between molecular structure and the resulting CCS value.

Structure_CCS_Relationship Structure Molecular Structure Size Shape Charge Distribution IMS Ion Mobility Spectrometry Structure->IMS influences interaction with buffer gas CCS {Collision Cross Section (Ų) | A unique physicochemical descriptor} IMS->CCS measures

Caption: Relationship between molecular structure and CCS value.

Trustworthiness and Validation of Predictions

While machine learning models for CCS prediction are powerful, it is crucial to understand their limitations and the principles of self-validation.

  • Training Data Dependency: The accuracy of any ML model is highly dependent on the quality and chemical diversity of the data it was trained on.[15] Predictions for novel classes of molecules not well-represented in the training set may have higher error rates.[16]

  • Prediction Error: Most reputable prediction tools report an expected median relative error, typically between 1-3%.[7] It is important to consider this error margin when comparing predicted values to experimental data.

  • Experimental Verification: The ultimate validation of a predicted CCS value is its comparison against an experimentally measured value from a calibrated IM-MS instrument. Drift tube ion mobility spectrometry (DTIMS) is considered the "gold standard" for accurate CCS measurements.[3]

By understanding the model's basis and its statistical performance, and by corroborating predictions with experimental data whenever possible, researchers can confidently use in silico CCS values to augment their analytical workflows and accelerate the process of structural elucidation.

References

  • Collision Cross Section Prediction Based on Machine Learning - MDPI. (2023, May 12). Available from: [Link]

  • Wang, C. (2024). Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network. SciSpace. Available from: [Link]

  • Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network - ACS Publications. (2024, July 3). Available from: [Link]

  • Ion Mobility Mass Spectrometry (IM-MS) for Structural Biology: Insights Gained by Measuring Mass, Charge, and Collision Cross Section - PMC. Available from: [Link]

  • Taking Advantage of Measuring Molecular Collisional Cross-Sections in Pharma. (2021, February 10). Available from: [Link]

  • Prediction of Collision Cross-Section Values for Small Molecules: Application to Pesticide Residue Analysis | Analytical Chemistry - ACS Publications. (2017, May 25). Available from: [Link]

  • Ion mobility–mass spectrometry for structural proteomics - PMC. Available from: [Link]

  • Ion Mobility Mass Spectrometry (IM-MS) for Structural Biology: Insights Gained by Measuring Mass, Charge, and Collision Cross Section | Chemical Reviews. (2023, February 24). Available from: [Link]

  • A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules | Analytical Chemistry - ACS Publications. (2024, May 24). Available from: [Link]

  • Predicting Collision Cross-Section Values for Small Molecules through Chemical Class-Based Multimodal Graph Attention Network - PubMed. (2024, August 26). Available from: [Link]

  • How useful is ion mobility mass spectrometry for structural biology? The relationship between protein crystal structures and their collision cross sections in the gas phase - Analyst (RSC Publishing). Available from: [Link]

  • Applications and future of ion mobility mass spectrometry in structural biology - New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • IMPACT: Rapid calculation of protein structural parameters. Available from: [Link]

  • IMPACT‐4CCS: Integrated Modeling and Prediction Using Ab Initio and Trained Potentials for Collision Cross Sections - PMC. (2025, April 18). Available from: [Link]

  • Predicting the Predicted: A Comparison of Machine Learning-Based Collision Cross-Section Prediction Models for Small Molecules - PMC. (2024, May 24). Available from: [Link]

  • High-Throughput Measurement and Machine Learning-Based Prediction of Collision Cross Sections for Drugs and Drug Metabolites - bioRxiv.org. (2021, May 15). Available from: [Link]

  • (PDF) IMPACT‐4CCS: Integrated Modeling and Prediction Using Ab Initio and Trained Potentials for Collision Cross Sections - ResearchGate. (2025, April 1). Available from: [Link]

  • MetCCS predictor: a web server for predicting collision cross-section values of metabolites in ion mobility-mass spectrometry based metabolomics - Oxford Academic. (2017, March 11). Available from: [Link]

  • CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics - bioRxiv.org. (2022, August 9). Available from: [Link]

  • AllCCS is a powerful platform to support various applications in ion mobility-mass spectrometry (IM-MS). It is designed with three major functions: 1) the unified CCS database - Zhu Lab. Available from: [Link]

  • CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics | Analytical Chemistry - ACS Publications. (2022, December 6). Available from: [Link]

  • AllCCS2 - Database Commons - CNCB. (2023, May 22). Available from: [Link]

  • Large-Scale Evaluation of Collision Cross Sections to Investigate Blood-Brain Barrier Permeation of Drugs - MDPI. (2021, December 13). Available from: [Link]

  • AllCCS. (2023, May 22). Available from: [Link]

  • MetCCS Home Page - Zhu Lab. Available from: [Link]

  • Collision Cross Section (CCS) Measurement and Prediction Methods in Omics - PMC. Available from: [Link]

  • CCS-Predict Pro - Bruker. Available from: [Link]

  • ZhuMetLab/AllCCS: Source code of AllCCS. Prediction function was provided in AllCCS web server ([Link]). - GitHub. Available from: [Link]

  • CCS Predictor 2.0: An Open-Source Jupyter Notebook Tool for Filtering Out False Positives in Metabolomics - PMC. (2022, December 6). Available from: [Link]

  • Collision cross sections obtained with ion mobility mass spectrometry as new descriptor to predict blood-brain barrier permeation by drugs - PMC - PubMed Central. (2019, December 16). Available from: [Link]

  • Determining Collision Cross Section Values Using Ion Mobility Spectrometry. (2024, March 29). Available from: [Link]

  • Collision Cross-Section Determination and Tandem Mass Spectrometric Analysis of Isomeric Carotenoids Using Electrospray Ion Mobility Time-of-Flight Mass Spectrometry - PMC. Available from: [Link]

  • Large-Scale Prediction of Collision Cross-Section Values for Metabolites in Ion Mobility-Mass Spectrometry. (2016, October 21). Available from: [Link]

Sources

Foundational

Metabolic Sensors in Modern Pharmacotherapy: A Technical Guide to Hydroxy-Carboxylic Acid Receptors (HCARs)

Executive Summary As intermediates of energy metabolism, hydroxy-carboxylic acids were traditionally viewed merely as metabolic byproducts. However, the deorphanization of GPR81, GPR109A, and GPR109B—now classified as Hy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As intermediates of energy metabolism, hydroxy-carboxylic acids were traditionally viewed merely as metabolic byproducts. However, the deorphanization of GPR81, GPR109A, and GPR109B—now classified as Hydroxy-Carboxylic Acid (HCA) receptors 1, 2, and 3—has revolutionized our understanding of metabolic-immune crosstalk[1]. As a Senior Application Scientist navigating the complexities of GPCR drug discovery, I have structured this whitepaper to provide actionable, mechanistically grounded insights into HCAR pharmacology. We will explore their structural biology, therapeutic potential across metabolic and oncological indications, and the rigorous, self-validating screening paradigms required to develop next-generation HCAR modulators.

Pharmacological Landscape and Structural Biology

HCARs are Gi​/Go​ -coupled metabolic sensors predominantly expressed in adipose tissue, immune cells, and various tumor microenvironments[2].

  • HCA1 (GPR81): Activated by lactate (2-hydroxy-propionic acid). It mediates anti-lipolytic effects during the fed state and is heavily implicated in tumor immune evasion[2][3].

  • HCA2 (GPR109A): Activated by the ketone body 3-hydroxy-butyrate and the established anti-dyslipidemic drug nicotinic acid (niacin). It inhibits lipolysis during prolonged fasting[2][4].

  • HCA3 (GPR109B): Activated by the β -oxidation intermediate 3-hydroxy-octanoate. Uniquely, HCA3 is exclusively expressed in humans and higher primates, presenting distinct translational challenges for preclinical murine models[1][2].

Recent cryo-EM structural elucidations have highlighted the stabilization of the ligand-binding pocket across these receptors. For example, the stable interaction network formed by specific residues (e.g., R712.60 in HCA1) plays a crucial role in ligand recognition, while deeper intracellular insertion fosters an extensive interaction network with the Gi​ protein[4].

Table 1: Pharmacological Profile of HCARs
ReceptorEndogenous LigandKey Synthetic AgonistsPrimary ExpressionTherapeutic Potential
HCA1 (GPR81)Lactate3,5-DHBA, 3Cl-5OH-BA, AZ2Adipocytes, Tumor cells, BrainDyslipidemia, Oncology, Neuroprotection
HCA2 (GPR109A)3-HydroxybutyrateNicotinic Acid (Niacin), MK6892Adipocytes, Macrophages, MicrogliaHyperlipidemia, Atherosclerosis, Inflammation
HCA3 (GPR109B)3-HydroxyoctanoateAcifranAdipocytes, Immune cells (Primates)Metabolic disorders, Immune modulation

(Data synthesized from structural and pharmacological characterizations[3][4])

Mechanistic Pathways and Therapeutic Avenues

HCAR_Signaling Lactate Lactate (HCA1) HCARs HCAR Family (Gi-Coupled GPCRs) Lactate->HCARs Ketone 3-OH-Butyrate (HCA2) Ketone->HCARs Octanoate 3-OH-Octanoate (HCA3) Octanoate->HCARs Gi Gi/o Protein Activation HCARs->Gi BetaArrestin β-Arrestin Recruitment HCARs->BetaArrestin AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits Inflammation Immune/Inflammatory Modulation BetaArrestin->Inflammation Modulates cAMP ↓ cAMP Levels AC->cAMP Decreases PKA ↓ PKA Activity cAMP->PKA Lipolysis Inhibition of Lipolysis PKA->Lipolysis Suppresses

Canonical HCAR signaling pathways demonstrating Gi-mediated anti-lipolysis and β-arrestin.

Dyslipidemia and Cardiovascular Disease

HCA2 is the established target for nicotinic acid, a drug used for decades to treat dyslipidemia[2]. However, its clinical utility is severely limited by cutaneous flushing, a side effect mediated by β -arrestin recruitment and subsequent prostaglandin D2​ release in epidermal Langerhans cells. Consequently, there is immense interest in developing HCA1 agonists (like AZ2) which can induce anti-lipolysis without the flushing side effects associated with HCA2[4].

Oncology and the Tumor Microenvironment

Tumors heavily rely on glycolysis, producing massive amounts of lactate (the Warburg effect). Lactate acts as an autocrine and paracrine signaling molecule via HCA1, promoting tumor survival, angiogenesis, and immune evasion by diminishing innate immune cell activity[3]. Antagonizing HCA1 represents a highly promising, albeit challenging, therapeutic strategy to sensitize tumors to immunotherapies. Currently, no potent small-molecule antagonists for HCA1 have been successfully commercialized, marking a critical gap in the pipeline[4].

Experimental Methodologies in HCAR Drug Discovery

To develop selective, biased HCAR modulators, researchers must deploy self-validating assay systems. As a Senior Application Scientist, I mandate the following protocols to ensure data integrity and mechanistic causality.

Screening_Workflow Step1 1. Target ID & Ligand Design Step2 2. Primary Screen (cAMP Inhibition) Step1->Step2 Step3 3. Secondary Screen (β-Arrestin BRET) Step2->Step3 Step4 4. In Vivo Models (Lipolysis/Flushing) Step3->Step4

Sequential screening workflow for identifying G-protein biased HCAR agonists.

Protocol 1: Forskolin-Induced cAMP Inhibition Assay (Primary Screen)

Causality: Because HCARs are Gi​ -coupled, their activation decreases intracellular cAMP. However, basal cAMP in standard recombinant cell lines (e.g., CHO or HEK293) is too low to reliably measure a decrease. We must first stimulate adenylyl cyclase with Forskolin to create an artificial "cAMP ceiling." The HCAR agonist's efficacy is then quantified by its ability to suppress this ceiling.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing the target HCAR (e.g., HCA1) at 10,000 cells/well in a 384-well white microplate.

  • Assay Buffer: Use HBSS supplemented with 5 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor). Self-Validation Check: IBMX prevents cAMP degradation, ensuring that any measured decrease in cAMP is strictly due to Gi​ -mediated inhibition of adenylyl cyclase, not downstream PDE activity.

  • Compound Addition: Add test compounds (serial dilutions) and incubate for 15 minutes at 37°C.

  • Forskolin Stimulation: Add Forskolin to a final concentration of 10 μ M. Include a Forskolin-only positive control (maximum cAMP) and a vehicle-only negative control (basal cAMP). Incubate for 30 minutes.

  • Detection: Lyse cells and add a TR-FRET or homogenous time-resolved fluorescence (HTRF) cAMP detection reagent. Read the plate on a compatible microplate reader.

  • Data Analysis: Calculate the IC50​ of the test compound relative to the Forskolin-only control.

Protocol 2: β -Arrestin Recruitment BRET Assay (Secondary Screen)

Causality: To avoid the flushing side effects of HCA2 activation, we seek "biased agonists" that strongly activate the Gi​ pathway (Protocol 1) but fail to recruit β -arrestin. Bioluminescence Resonance Energy Transfer (BRET) allows real-time, live-cell monitoring of the physical proximity between the receptor and β -arrestin.

Step-by-Step Methodology:

  • Transfection: Transiently co-transfect HEK293T cells with an HCAR tagged with Renilla Luciferase (Rluc) at the C-terminus and β -arrestin-2 tagged with Yellow Fluorescent Protein (YFP).

  • Plating: 24 hours post-transfection, re-seed cells into a 96-well white plate and incubate overnight.

  • Substrate Addition: Add the Rluc substrate, Coelenterazine-h (5 μ M final). Self-Validation Check: Wait exactly 10 minutes before compound addition to allow luminescence to stabilize, establishing a reliable baseline BRET ratio.

  • Stimulation: Add the test compound. Include Niacin (for HCA2) or Lactate (for HCA1) as a full-agonist reference standard.

  • Measurement: Immediately read the plate kinetically for 30 minutes, capturing emissions at 480 nm (Rluc) and 530 nm (YFP).

  • Calculation: The BRET ratio is calculated as the emission at 530 nm divided by the emission at 480 nm. A lack of BRET signal increase for a compound that was highly active in Protocol 1 confirms G-protein bias.

Conclusion

The HCAR family represents a profound intersection between cellular metabolism and systemic physiological regulation. While HCA2 has historical validation via nicotinic acid, the future of HCAR therapeutics lies in exploiting HCA1 for oncology and metabolic control, and deciphering the primate-specific roles of HCA3[1][2]. By employing rigorous, self-validating pharmacological assays to identify biased signaling profiles, drug developers can harness the therapeutic potential of these metabolic sensors while engineering out historical dose-limiting toxicities.

References

  • Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors Source: Frontiers in Endocrinology (via SciSpace) URL:2

  • Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 Source: Journal of Medicinal Chemistry (ACS Publications) URL:4

  • Insights into the Activation Mechanism of HCA1, HCA2, and HCA3 (Extended Structural Analysis) Source: PMC - National Institutes of Health (NIH) URL:3

  • International Union of Basic and Clinical Pharmacology. LXXXII: Nomenclature and Classification of Hydroxy-carboxylic Acid Receptors (GPR81, GPR109A, and GPR109B) Source: Pharmacological Reviews (via DOI) URL:1

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis of 2-Hydroxycyclopentane-1-carboxylic Acid

Executive Summary & Strategic Rationale Enantiomerically pure 2-hydroxycyclopentane-1-carboxylic acid and its ester derivatives are privileged chiral building blocks. They are critical intermediates in the synthesis of p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Enantiomerically pure 2-hydroxycyclopentane-1-carboxylic acid and its ester derivatives are privileged chiral building blocks. They are critical intermediates in the synthesis of prostaglandin analogs, angiotensin-converting enzyme (ACE) inhibitors, and the C-13 side chain of the chemotherapeutic agent Taxol[1]. Because the biological efficacy of these APIs is strictly stereodependent, achieving absolute stereocontrol during the synthesis of the cyclopentyl core is paramount.

This application note details two highly robust, field-proven methodologies for synthesizing this chiral core:

  • Dynamic Kinetic Resolution (DKR) via Ru-Catalyzed Asymmetric Hydrogenation : Best for scalable, high-yield (theoretically 100%) production.

  • Biocatalytic Kinetic Resolution via CAL-B : Best for extremely high enantiomeric excess (>99% ee) under mild, ambient conditions.

As a process scientist, selecting between these routes depends on your facility's pressure capabilities and the specific diastereomer required. Both protocols presented here are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure reproducibility and technical accuracy.

Mechanistic Causality & Pathway Design

The DKR Advantage (Asymmetric Hydrogenation)

Classical kinetic resolution is mathematically limited to a 50% yield. However, methyl 2-oxocyclopentanecarboxylate features a highly acidic α -proton. Under specific catalytic conditions, this allows for rapid keto-enol tautomerization (in-situ racemization).

When paired with a chiral Ruthenium-BINAP or Ru-BPE catalyst, the system undergoes Dynamic Kinetic Resolution (DKR) [2]. The chiral catalyst exhibits a profound kinetic preference for one enantiomer of the β -keto ester. Because the rate of racemization ( krac​ ) is significantly faster than the hydrogenation of the mismatched enantiomer ( kslow​ ), the entire racemic pool is funneled into a single anti or syn diastereomer with exceptional enantioselectivity[3].

DKR_Mechanism R_Keto (R)-2-Oxocyclopentanecarboxylate (Slow Hydrogenation) Enol Enol Intermediate (Rapid Racemization) R_Keto->Enol k_rac Product (1R, 2S)-2-Hydroxycyclopentanecarboxylate (>98% ee, >95% de) R_Keto->Product k_H2 (Slow) S_Keto (S)-2-Oxocyclopentanecarboxylate (Fast Hydrogenation) S_Keto->Enol k_rac S_Keto->Product k_H2 (Fast) Catalyst Chiral Ru-BINAP Catalyst + H2 (100 atm) Catalyst->S_Keto Chiral Recognition

Figure 1: Mechanistic causality of Dynamic Kinetic Resolution (DKR) funneling to a single stereocenter.

Biocatalytic Resolution (CAL-B)

For laboratories lacking high-pressure hydrogenation reactors, enzymatic resolution provides an elegant alternative. Candida antarctica Lipase B (CAL-B) is highly stable in organic solvents. When racemic cis-2-hydroxycyclopentane-1-carboxylate is exposed to CAL-B and vinyl acetate, the enzyme selectively acylates the (1S,2R)-enantiomer, leaving the (1R,2S)-enantiomer untouched[1]. The selectivity factor ( E -value) typically exceeds 200, ensuring near-perfect enantiopurity.

CALB_Workflow Start Racemic cis-2-Hydroxy- cyclopentanecarboxylate Enzyme CAL-B Enzyme + Vinyl Acetate (t-BuOMe, 30°C) Start->Enzyme Split Kinetic Resolution (E > 200) Enzyme->Split Prod1 (1R,2S)-Ester (Unreacted Alcohol, >99% ee) Split->Prod1 Mismatched Prod2 (1S,2R)-Acetate (Acylated, >99% ee) Split->Prod2 Matched Hydrolysis Mild LiOH Hydrolysis Prod1->Hydrolysis Final Enantiopure 2-Hydroxycyclopentane- 1-carboxylic acid Hydrolysis->Final

Figure 2: Workflow for CAL-B catalyzed kinetic resolution and subsequent saponification.

Quantitative Data & Method Comparison

The following table summarizes the expected performance metrics for both methodologies based on standardized literature parameters.

ParameterMethod A: DKR (Ru-BINAP)Method B: Enzymatic (CAL-B)
Starting Material Methyl 2-oxocyclopentanecarboxylateRacemic cis-2-hydroxycyclopentane-1-carboxylate
Catalyst (R)-BINAP-Ru(II) complexCandida antarctica Lipase B (Novozym 435)
Reagents H₂ gas (100 atm), MethanolVinyl acetate, t-BuOMe
Temperature 50 °C30 °C
Theoretical Yield 100% (Dynamic Resolution)50% (Kinetic Resolution)
Enantiomeric Excess > 98% ee> 99% ee
Diastereomeric Ratio > 95:5 (anti:syn)N/A (Substrate is pre-formed cis)
Primary Advantage Atom economy, high throughputMild conditions, extreme enantiopurity

Experimental Protocols

Protocol A: DKR via Ru-Catalyzed Asymmetric Hydrogenation

Note: This protocol requires a high-pressure Parr reactor or equivalent autoclave.

  • Catalyst Preparation (Inert Atmosphere) :

    • In a nitrogen-filled glovebox, dissolve 0.1 mol% of (R)-BINAP-Ru(II) halide complex in anhydrous, degassed methanol.

    • Causality Note: Oxygen irreversibly oxidizes the phosphine ligands, killing catalytic activity. Degassing the solvent via freeze-pump-thaw is mandatory.

  • Substrate Loading :

    • Add 1.0 equivalent of methyl 2-oxocyclopentanecarboxylate to the catalyst solution. Transfer the mixture to a high-pressure autoclave.

  • Hydrogenation :

    • Purge the reactor with H₂ gas three times. Pressurize the reactor to 100 atm with H₂.

    • Heat the reaction mixture to 50 °C and stir vigorously (1000 rpm) to eliminate mass-transfer limitations.

    • Self-Validation Checkpoint : Monitor the pressure drop. The reaction is complete when H₂ consumption ceases (typically 12–24 hours). If pressure does not drop, catalyst poisoning (likely by water or O₂) has occurred.

  • Saponification to the Free Acid :

    • Vent the reactor safely. Concentrate the mixture under reduced pressure.

    • Dissolve the crude ester in a 3:1 mixture of THF/H₂O. Add 1.5 equivalents of LiOH·H₂O and stir at room temperature for 4 hours.

    • Acidify to pH 2 using 1M HCl, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the enantiopure 2-hydroxycyclopentane-1-carboxylic acid.

Protocol B: Biocatalytic Kinetic Resolution using CAL-B

Note: Ideal for benchtop synthesis without specialized pressure equipment.

  • Reaction Setup :

    • In a round-bottom flask, dissolve 10 mmol of racemic ethyl cis-2-hydroxycyclopentane-1-carboxylate in 50 mL of anhydrous tert-butyl methyl ether (t-BuOMe)[1].

    • Add 30 mmol (3.0 eq) of vinyl acetate (acyl donor).

  • Enzymatic Acylation :

    • Add 100 mg of immobilized CAL-B (Novozym 435).

    • Incubate the suspension at 30 °C with orbital shaking (200 rpm).

    • Causality Note: Vinyl acetate is chosen because the byproduct, vinyl alcohol, rapidly tautomerizes to acetaldehyde, rendering the acylation strictly irreversible and driving the reaction forward.

  • Monitoring & Workup :

    • Self-Validation Checkpoint : Monitor the reaction via GC or chiral HPLC. Stop the reaction precisely at 50% conversion to ensure maximum ee of the unreacted alcohol.

    • Filter the enzyme beads (which can be washed and reused).

    • Separate the unreacted (1R,2S)-alcohol and the (1S,2R)-acetate via flash column chromatography (silica gel, hexane/ethyl acetate gradient).

  • Saponification :

    • Subject the isolated (1R,2S)-ester to mild LiOH hydrolysis (as described in Protocol A, Step 4) to obtain the free carboxylic acid.

Analytical Validation Standards

To ensure the integrity of the synthesized compounds, the following analytical validations must be performed:

  • Chiral HPLC : Use a Daicel Chiralpak AD-H or AS-H column. Elute with Hexane/Isopropanol (typically 90:10 to 95:5) with 0.1% TFA to suppress peak tailing of the carboxylic acid. The ee must be calculated by integrating the area under the curve (AUC) for both enantiomers.

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) will confirm the cis or trans relationship based on the coupling constant ( J ) between the protons at C1 and C2. A coupling constant of J≈6−8 Hz typically indicates a cis relationship, while J≈3−5 Hz indicates a trans relationship in functionalized cyclopentanes.

References

  • Novel chemo-enzymatic route to a key intermediate for the taxol side-chain through enantioselective O-acylation.ResearchGate.
  • Asymmetric catalytic routes to chiral building blocks of medicinal interest.Pure and Applied Chemistry (IUPAC).
  • Methyl 2-oxocyclopentanecarboxylate | High-Purity Reagent.Benchchem.

Sources

Application

Application Notes and Protocols: 2-Hydroxycyclopentane-1-carboxylic Acid in Organic Synthesis

Introduction: The Versatility of a Constrained Chiral Synthon 2-Hydroxycyclopentane-1-carboxylic acid is a bifunctional organic molecule that serves as a valuable building block in modern organic synthesis.[1][2] Possess...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of a Constrained Chiral Synthon

2-Hydroxycyclopentane-1-carboxylic acid is a bifunctional organic molecule that serves as a valuable building block in modern organic synthesis.[1][2] Possessing both a hydroxyl and a carboxylic acid group on a conformationally constrained five-membered ring, it offers a platform for creating complex molecular architectures with precise stereochemical control. The relative orientation of its two functional groups, either cis or trans, dictates its reactivity and potential for intramolecular transformations, making it a versatile tool for synthetic chemists.[3]

This guide provides an in-depth exploration of 2-hydroxycyclopentane-1-carboxylic acid as a synthetic intermediate. We will move beyond simple reaction lists to discuss the underlying principles governing its reactivity, provide detailed, field-tested protocols for its key transformations, and illustrate its application as a chiral synthon in the construction of biologically relevant molecules.[4]

Physicochemical Properties and Safety Information

A foundational understanding of a reagent's properties is critical for its safe and effective use. 2-Hydroxycyclopentane-1-carboxylic acid is typically a white to off-white solid, with properties varying slightly between its stereoisomers.[2]

PropertyValueReference(s)
Molecular Formula C₆H₁₀O₃[1][5]
Molecular Weight 130.14 g/mol [1][5]
CAS Number 81887-89-0 (isomer undefined)[5]
17502-28-2 (cis isomer)[2]
Appearance White to off-white crystalline solid[2]
Purity Typically ≥95%[3]
GHS Hazard H315: Causes skin irritation[1][6]
H319: Causes serious eye irritation[1][6]
H335: May cause respiratory irritation[1][6]

Safety Note: Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.[1]

Proposed Synthesis of 2-Hydroxycyclopentane-1-carboxylic Acid

While commercially available, understanding the synthesis of this building block provides context for its use. A common and logical route begins with the readily available ethyl 2-oxocyclopentanecarboxylate, involving a ketone reduction followed by ester hydrolysis.

G start Ethyl 2-oxocyclopentane-carboxylate reduc Reduction (e.g., NaBH₄, EtOH) start->reduc Step 1 inter Ethyl 2-hydroxycyclopentane-carboxylate (cis/trans mixture) reduc->inter hydro Hydrolysis (e.g., NaOH, H₂O then H₃O⁺) inter->hydro Step 2 final 2-Hydroxycyclopentane-1-carboxylic acid (cis/trans mixture) hydro->final

Caption: Proposed synthetic workflow for 2-Hydroxycyclopentane-1-carboxylic acid.

Protocol 1: Synthesis via Reduction and Hydrolysis

This two-step protocol provides a general method for preparing 2-hydroxycyclopentane-1-carboxylic acid from its corresponding keto-ester.

Step 1: Reduction of Ethyl 2-oxocyclopentanecarboxylate

  • To a solution of ethyl 2-oxocyclopentanecarboxylate (1.0 eq) in ethanol (approx. 0.2 M) at 0 °C, add sodium borohydride (NaBH₄, 1.5 eq) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield ethyl 2-hydroxycyclopentanecarboxylate as a mixture of cis and trans isomers. This crude product can often be used directly in the next step.

Step 2: Saponification to the Carboxylic Acid

  • Dissolve the crude ethyl 2-hydroxycyclopentanecarboxylate (1.0 eq) in a 1:1 mixture of THF/water.

  • Add sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature overnight, or heat gently (40-50 °C) to accelerate the hydrolysis.

  • After the reaction is complete (monitored by TLC), cool the mixture in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate or dichloromethane (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-hydroxycyclopentane-1-carboxylic acid. The isomers can be separated by column chromatography if required.

Key Synthetic Transformations and Protocols

The utility of 2-hydroxycyclopentane-1-carboxylic acid lies in the diverse reactions of its two functional groups. The stereochemical relationship between these groups critically influences the reaction outcomes.

Caption: Reaction manifold showing stereospecific and general transformations.

1. Stereochemically-Dependent Reactivity: Lactonization vs. Elimination

A defining characteristic of 2-hydroxycyclopentane-1-carboxylic acid is its divergent reactivity upon treatment with tosyl chloride (TsCl) in pyridine, which is entirely dependent on the stereochemistry.

  • The cis-isomer , where the hydroxyl and carboxyl groups are on the same face of the ring, undergoes a rare intramolecular cyclization to form a strained β-lactone .[3][7] This occurs because the hydroxyl group is activated as a tosylate, and the spatially proximate carboxylate acts as an internal nucleophile.

  • The trans-isomer , with the functional groups on opposite faces, cannot achieve the necessary geometry for intramolecular attack. Instead, it undergoes an E2 elimination reaction, yielding cyclopent-1-enecarboxylic acid .[7][8]

IsomerReagentsReaction TypeProductReference(s)
cis Tosyl Chloride, PyridineIntramolecular Cyclizationβ-Lactone[3][7]
trans Tosyl Chloride, PyridineElimination (E2)Cyclopent-1-ene-carboxylic acid[7][8]
Protocol 2: Stereospecific Lactonization/Elimination
  • Dissolve cis- or trans-2-hydroxycyclopentane-1-carboxylic acid (1.0 eq) in anhydrous pyridine (approx. 0.1 M) and cool the solution to 0 °C under a nitrogen atmosphere.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by pouring it over crushed ice and acidifying with cold 2 M HCl.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash successively with saturated sodium bicarbonate solution and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by silica gel chromatography to isolate the β-lactone (from the cis-isomer) or cyclopent-1-enecarboxylic acid (from the trans-isomer).

2. Oxidation Reactions

As a β-hydroxy acid, the molecule is susceptible to oxidative decarboxylation, a synthetically useful transformation that converts it into a simple ketone.

Protocol 3: Oxidative Decarboxylation to Cyclopentanone
  • In a round-bottom flask, prepare a solution of 2-hydroxycyclopentane-1-carboxylic acid (1.0 eq) in a suitable solvent like acetone or aqueous sulfuric acid.

  • Slowly add a strong oxidizing agent, such as potassium dichromate (K₂Cr₂O₇, ~1.0 eq), to the solution.[7]

  • Gently heat the mixture to reflux and maintain for several hours until the reaction is complete (indicated by a color change and cessation of gas evolution).

  • Cool the reaction mixture to room temperature and perform a workup appropriate for the oxidant used (e.g., for dichromate, quench with a reducing agent like sodium bisulfite, neutralize, and extract).

  • The product, cyclopentanone, is volatile and can be purified by distillation.[7]

3. Reactions of the Carboxylic Acid Group: Esterification

The carboxylic acid moiety can be readily converted to esters via several standard methods. The Fischer esterification is a classic, acid-catalyzed equilibrium process.[9][10]

Caption: Simplified mechanism of Fischer Esterification.

Protocol 4: Fischer Esterification
  • In a flask equipped with a Dean-Stark trap and reflux condenser, combine 2-hydroxycyclopentane-1-carboxylic acid (1.0 eq), the desired alcohol (R'OH, can be used as solvent, e.g., 10-20 eq), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 2-3 drops, or p-TsOH, 0.05 eq).[9]

  • Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Continue refluxing until no more water is collected or TLC analysis shows consumption of the starting acid.

  • Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the ester with an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or distillation.

4. Reactions of the Hydroxyl Group: Tosylation

To utilize the hydroxyl group as a leaving group or for further functionalization, it must first be activated, commonly as a tosylate. To prevent the competing lactonization or elimination reactions seen with the free acid, the carboxylic acid group should first be protected, for instance, as a methyl or ethyl ester.[3][8]

Protocol 5: Tosylation of Methyl 2-hydroxycyclopentanecarboxylate
  • Dissolve methyl 2-hydroxycyclopentanecarboxylate (1.0 eq, prepared via Protocol 4) in anhydrous dichloromethane (DCM) or pyridine at 0 °C under a nitrogen atmosphere.

  • Add triethylamine (1.5 eq, if using DCM) or DMAP (0.1 eq, optional catalyst).[5]

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • Quench the reaction with water and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry over Na₂SO₄, filter, and concentrate to yield the crude tosylate, which can be purified by chromatography.

Conclusion

2-Hydroxycyclopentane-1-carboxylic acid is a powerful and nuanced building block in organic synthesis. Its true potential is unlocked through an understanding of its stereochemistry, which governs the outcome of key transformations like lactonization and elimination. By selecting the appropriate isomer and reaction conditions, chemists can access a range of valuable intermediates, from simple ketones and esters to complex, strained lactones. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this versatile synthon into their synthetic strategies for drug discovery and natural product synthesis.

References
  • Riggs, N.V. & Stevens, J.D. (1977). Cyclic hydroxycarboxylic acids. II. Lactonization reactions on 2-Hydroxycyclopentanecarboxylic acids and 3-Hydroxyprolines. Australian Journal of Chemistry, 30(1), 123-130.

  • Filo. (2025). What is the product (P) when 2-hydroxycyclopentane-1-carboxylic acid reacts with potassium dichromate (K₂Cr₂O₇) and heat?. Filo Q&A.

  • Capon, B. & Page, M.I. (1971). The kinetics and mechanism of the hydrolysis of esters of cis- and trans-2-hydroxycyclopentanecarboxylic acid and 3-hydroxybutyric acid. Journal of the Chemical Society B: Physical Organic, 741-744.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 552195, 2-Hydroxycyclopentane-1-carboxylic acid. PubChem.

  • Sigma-Aldrich. (n.d.). 2-Hydroxycyclopentane-1-carboxylic acid. Sigma-Aldrich.

  • ResearchGate. (n.d.). Cyclic hydroxycarboxylic acids. III. Tosylation studies on Mono- and Di-hydroxycyclopentanecarboxylates and Mono- and Di-hydroxyprolines. ResearchGate.

  • Molbase. (n.d.). CIS-2-HYDROXY-1-CYCLOPENTANECARBOXYLIC ACID,99%. Molbase.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12924462, (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. PubChem.

  • BenchChem. (n.d.). A Comparative Guide to Chiral Building Blocks: (1S)-Cyclopent-2-ene-1-carboxylic Acid and Its Alternatives. BenchChem.

  • Hassner, A. & Alexanian, V. (1978). Esterification of Carboxylic Acids with Alcohols. Organic Syntheses. Coll. Vol. 7, p.85 (1990); Vol. 60, p.68 (1981).

  • Di Bussolo, V., et al. (2006). Asymmetric Synthesis of a Chiral Building Block for Cyclopentanoids: A Novel Enantioselective Synthesis of Preclavulone A. The Journal of Organic Chemistry, 71(24), 9115-9121.

  • Comins, D.L. (1998). Application of chiral building blocks to the synthesis of drugs. Journal of Heterocyclic Chemistry, 35(6), 1541-1546.

  • The Royal Society of Chemistry. (n.d.). Experimental Supporting Information. The Royal Society of Chemistry.

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis.

  • MasterOrganicChemistry. (2022). Fischer Esterification. MasterOrganicChemistry.com.

  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). OrgoSolver.com.

Sources

Method

Application Note: Oxidative Decarboxylation of 2-Hydroxycyclopentane-1-carboxylic Acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Methodological Guide & Self-Validating Protocols Executive Summary & Chemical Context The oxidative decarboxylat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Methodological Guide & Self-Validating Protocols

Executive Summary & Chemical Context

The oxidative decarboxylation of β -hydroxy acids is a powerful transformation in synthetic organic chemistry, allowing for the rapid construction of carbonyl scaffolds from readily available cyclic precursors. When 2-hydroxycyclopentane-1-carboxylic acid is subjected to strong oxidizing conditions, the molecule undergoes a tandem oxidation-cleavage sequence to yield cyclopentanone [1].

In biological systems, analogous oxidative decarboxylations are fundamental to cellular respiration. For instance, the conversion of pyruvate to acetyl-CoA is driven by the pyruvate dehydrogenase complex[2], and the transformation of isocitrate to α -ketoglutarate is catalyzed by isocitrate dehydrogenase[3]. While nature relies on complex enzymatic machinery and cofactors (like TPP and NAD+ ), synthetic chemists achieve this via transition-metal oxidants or hypervalent iodine reagents[4].

This application note details the mechanistic causality behind this transformation and provides field-proven, self-validating protocols for the robust synthesis of cyclopentanone.

Mechanistic Rationale (The "Why")

Understanding the thermodynamic and kinetic drivers of this reaction is critical for successful scale-up and optimization. The transformation is not a single step, but a cascade driven by entropic forces:

  • Initial Oxidation: The secondary alcohol ( β -hydroxyl group) is oxidized to a ketone, generating 2-oxocyclopentane-1-carboxylic acid. This intermediate is a β -keto acid.

  • Thermal Decarboxylation: β -keto acids are inherently unstable. The electron-withdrawing nature of the newly formed carbonyl group polarizes the adjacent C-C bond. Upon mild heating, the molecule adopts a concerted 6-membered cyclic transition state. The acidic proton is transferred to the carbonyl oxygen, facilitating the cleavage of the C-C bond and the irreversible expulsion of CO2​ gas[1].

  • Tautomerization: The resulting enol intermediate rapidly tautomerizes to the thermodynamically stable cyclopentanone.

Alternative Pathways: Depending on the oxidant, the mechanism can shift. For example, using Copper(II) or Lead(IV) acetate induces a single-electron transfer (SET) radical pathway, which can lead to oxidative elimination and the formation of epoxides rather than ketones[5].

Pathway Substrate 2-Hydroxycyclopentane- 1-carboxylic acid BetaKeto 2-Oxocyclopentane- 1-carboxylic acid (β-Keto Acid) Substrate->BetaKeto Oxidation (K2Cr2O7 / H+) 0 °C Enol Cyclopentanone Enol + CO2 ↑ BetaKeto->Enol Thermal Decarboxylation [6-Membered TS] 60 °C Product Cyclopentanone Enol->Product Tautomerization (Fast)

Mechanistic pathway of the oxidative decarboxylation of 2-hydroxycyclopentane-1-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: Classical Chromic Acid-Mediated Oxidation

Objective: Robust, scalable synthesis of cyclopentanone utilizing potassium dichromate ( K2​Cr2​O7​ )[1].

Step 1: Substrate Activation

  • Action: Dissolve 10 mmol (1.30 g) of 2-hydroxycyclopentane-1-carboxylic acid in 15 mL of 10% aqueous H2​SO4​ . Cool the reaction flask to 0 °C using an ice-water bath.

  • Causality & Logic: The highly acidic medium protonates the chromate species, maximizing its oxidation potential. Cooling is mandatory because the initial oxidation to the β -keto acid is highly exothermic; uncontrolled heat at this stage leads to over-oxidation and ring-opening.

  • Validation Checkpoint: Ensure the internal temperature stabilizes at 0–2 °C before proceeding. A stable baseline temperature validates that the system is thermally prepped for the oxidant.

Step 2: Controlled Oxidation

  • Action: Add K2​Cr2​O7​ (3.5 mmol) dissolved in 10 mL of water dropwise over 20 minutes.

  • Causality & Logic: Dropwise addition prevents localized concentration spikes of the oxidant, ensuring the secondary alcohol is selectively oxidized without cleaving the cyclopentane ring.

  • Validation Checkpoint: The solution will immediately transition from bright orange ( Cr6+ ) to dark green/blue ( Cr3+ ). This chromic shift is a self-validating visual indicator of successful redox exchange.

Step 3: Thermal Decarboxylation

  • Action: Remove the ice bath and gradually heat the reaction mixture to 60 °C for 2 hours.

  • Causality & Logic: Heating provides the necessary activation energy to form the 6-membered cyclic transition state, driving the cleavage of the C-C bond and the irreversible expulsion of CO2​ [1].

  • Validation Checkpoint: Attach a mineral oil bubbler to the reflux condenser. The steady evolution of gas bubbles ( CO2​ ) validates that decarboxylation is actively occurring. The reaction is deemed complete when bubbling ceases entirely.

Step 4: Isolation & Quality Control

  • Action: Extract the aqueous layer with diethyl ether ( 3×20 mL). Wash the combined organic layers with saturated NaHCO3​ , dry over MgSO4​ , and concentrate under reduced pressure.

  • Causality & Logic: The bicarbonate wash specifically targets and deprotonates any residual unreacted carboxylic acids, pulling them into the aqueous phase and ensuring high purity of the neutral ketone product.

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) on the crude extract. Stain the plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). A bright yellow/orange spot confirms the presence of the ketone (cyclopentanone), differentiating it from the UV-inactive starting material.

Protocol B: Hypervalent Iodine-Mediated Cleavage (Mild Alternative)

Objective: Metal-free oxidative decarboxylation utilizing modern green chemistry principles[4].

  • Action: Dissolve the substrate in acetonitrile. Add (Diacetoxyiodo)benzene (DIB, 1.2 eq) and a catalytic amount of sodium azide ( NaN3​ ) at room temperature.

  • Causality & Logic: DIB acts as a mild, two-electron oxidant. The azide acts as a nucleophilic catalyst that facilitates the breakdown of the hypervalent iodine-substrate complex, leading to decarboxylation without the need for toxic heavy metals or harsh thermal conditions[4].

  • Validation Checkpoint: GC-MS analysis of the crude mixture will show a dominant molecular ion peak at m/z 84 (Cyclopentanone), validating the structural transformation without the interference of metal salts.

Self-validating experimental workflow for the synthesis of cyclopentanone.

Quantitative Data Summary

The following table summarizes the operational metrics of various oxidative decarboxylation methodologies applied to β -hydroxy acids.

MethodologyPrimary ReagentOperating TempReaction TimeAvg. YieldPrimary ByproductsGreen Chemistry Profile
Classical Oxidation K2​Cr2​O7​ / H2​SO4​ 0 °C 60 °C2.5 hours78 - 85% Cr3+ salts, CO2​ Poor (Heavy metal toxicity)
Radical Cleavage Pb(OAc)4​ or Cu(OAc)2​ 80 °C (Reflux)6.0 hours45 - 60% Pb2+ salts, HOAcPoor (Toxic byproducts)
Hypervalent Iodine PhI(OAc)2​ (DIB)25 °C (Room Temp)1.5 hours88 - 92%Iodobenzene, HOAcExcellent (Metal-free)

References

1.[1] Title: What is the product (P) when 2-hydroxycyclopentane-1-carboxylic acid reac.. - Filo Source: askfilo.com URL:

2.[5] Title: Preparation of epoxides by oxidative decarboxylation of .beta.-hydroxy acids. Stereo- and regiochemistry of oxidative elimination of secondary radicals with cupric acetate Source: brandeis.edu URL:

3.[4] Title: Decarboxylation - Organic Chemistry Portal Source: organic-chemistry.org URL:

4.[3] Title: Oxidative decarboxylation – Knowledge and References - Taylor & Francis Source: taylorandfrancis.com URL:

5.[2] Title: Oxidative decarboxylation - Wikipedia Source: wikipedia.org URL:

Sources

Application

Application Notes: 2-Hydroxycyclopentane-1-carboxylic Acid as a Privileged Scaffold in Medicinal Chemistry

Introduction & Structural Significance In modern medicinal chemistry, conformationally restricted alicyclic cores are highly valued for their ability to lock molecules into bioactive conformations, thereby enhancing targ...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

In modern medicinal chemistry, conformationally restricted alicyclic cores are highly valued for their ability to lock molecules into bioactive conformations, thereby enhancing target affinity and reducing off-target entropy. 2-Hydroxycyclopentane-1-carboxylic acid is a highly functionalized chiral scaffold that features a rigid cyclopentane ring substituted with adjacent hydroxyl and carboxylate groups.

Because of its multiple stereocenters (allowing for precise spatial arrangement of substituents), this scaffold is primarily utilized as a transition-state analog in enzyme inhibition. Its most prominent clinical application is serving as the structural backbone for Peramivir (trade name Rapivab), a potent, intravenously administered neuraminidase inhibitor used to treat acute uncomplicated influenza [1]. Beyond antivirals, it is increasingly employed as a rigidified proline surrogate in the design of peptidomimetics.

Core Application: Design of Neuraminidase Inhibitors

Rationale and Mechanism of Action (Causality)

The rational design of Peramivir relies heavily on the 2-hydroxycyclopentane-1-carboxylic acid core to mimic the high-energy transition state of sialic acid during viral enzymatic cleavage.

Sialic acid, the natural substrate of influenza neuraminidase, is forced into a distorted boat conformation upon entering the enzyme's active site. The rigid cyclopentane ring perfectly mimics this geometry without the entropic penalty of ring-flipping seen in more flexible sugars.

  • The Carboxylate Group: Forms critical, irreversible electrostatic interactions with a highly conserved tri-arginine cluster (Arg118, Arg292, Arg371) in the viral active site.

  • The 2-Hydroxyl Group: Mimics the glycerol side chain of sialic acid, engaging in a vital hydrogen-bonding network with Glu276 [1].

NA_Inhibition HostCell Infected Host Cell SialicAcid Sialic Acid Receptor (Host Cell Surface) HostCell->SialicAcid expresses Neuraminidase Viral Neuraminidase (Enzyme) SialicAcid->Neuraminidase natural substrate Virion Newly Formed Virion Virion->SialicAcid bound to Neuraminidase->Virion cleaves receptor, releases virion Peramivir Peramivir (Cyclopentane Scaffold) Peramivir->Neuraminidase competitive inhibition (transition-state analog)

Figure 1: Mechanism of action of cyclopentane-based neuraminidase inhibitors.

Synthetic Workflow: Stereoselective Construction of the Scaffold

Building the specific (1S,2S,3R,4R) stereoisomer of the Peramivir core requires strict stereocontrol. The industry-standard approach utilizes a 1,3-dipolar cycloaddition to establish the relative stereochemistry, followed by a reductive ring cleavage to formally unmask the 2-hydroxycyclopentane-1-carboxylic acid architecture [2].

Figure 2: Step-by-step synthetic workflow for the Peramivir cyclopentane core.

Experimental Protocol: Synthesis of the Peramivir Core

The following protocol details the critical steps for establishing the 2-hydroxycyclopentane-1-carboxylic acid derivative.

Step 1: 1,3-Dipolar Cycloaddition (Stereocontrol Step)

  • Objective: Install the oxygen and nitrogen atoms with a precise cis-relationship on the cyclopentane ring.

  • Reagents: N-Boc protected cyclopentene intermediate (derived from Vince Lactam), 2-ethylbutyraldehyde oxime, activated sodium hypochlorite (10% Cl), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the cyclopentene intermediate (1.0 eq) and 2-ethylbutyraldehyde oxime (1.5 eq) in DCM.

    • Cool the biphasic mixture to 0°C.

    • Slowly add activated sodium hypochlorite dropwise over 30 minutes to generate the nitrile oxide in situ.

    • Stir for 12 hours, allowing the mixture to warm to room temperature.

  • Causality & Validation: The steric bulk of the Boc-protected amine forces the highly reactive nitrile oxide to approach exclusively from the less hindered face of the alkene. This guarantees the correct relative stereochemistry. Reaction completion is validated via TLC (Hexanes:EtOAc = 3:1; visualization via KMnO4 stain).

Step 2: Reductive Ring Cleavage (Unmasking the Scaffold)

  • Objective: Cleave the N-O bond of the resulting isoxazoline intermediate to yield the free 2-hydroxyl group and adjacent amine.

  • Reagents: Sodium borohydride ( NaBH4​ ), Nickel(II) chloride hexahydrate ( NiCl2​⋅6H2​O ), Methanol.

  • Procedure:

    • Dissolve the cycloadduct in methanol and cool to 0°C.

    • Add NiCl2​⋅6H2​O (0.5 eq).

    • Carefully add NaBH4​ (4.0 eq) in small portions (Caution: Vigorous hydrogen gas evolution).

    • Stir for 2 hours at room temperature. Quench with saturated aqueous NH4​Cl .

  • Causality & Validation: While traditional methods use expensive PtO2​ under high-pressure H2​ [3], the NaBH4​/NiCl2​ system provides a highly cost-effective, bench-stable alternative that selectively cleaves the N-O bond without reducing the ester. This step formally generates the 2-hydroxycyclopentane-1-carboxylic acid architecture.

Alternative Application: Conformationally Restricted Peptidomimetics

Beyond antiviral applications, 2-hydroxycyclopentane-1-carboxylic acid is utilized as a proline surrogate in solid-phase peptide synthesis (SPPS). The cyclic nature of the molecule restricts the ϕ and ψ dihedral angles of the peptide backbone, effectively nucleating β -turn secondary structures. Furthermore, the 2-hydroxyl group provides an orthogonal attachment point for fluorophores, PEGylation, or pharmacokinetic modifiers without disrupting the peptide backbone.

Protocol: SPPS Coupling of the Cyclopentane Scaffold
  • Reagents: Fmoc-protected 2-hydroxycyclopentane-1-carboxylic acid, HATU, DIPEA, DMF, Rink Amide Resin.

  • Procedure:

    • Swell the resin-bound peptide (N-terminal deprotected) in DMF for 20 minutes.

    • In a separate vial, dissolve the Fmoc-protected cyclopentane scaffold (3.0 eq) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and pre-activate for 5 minutes.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Causality: The secondary carboxylic acid attached directly to the cyclopentane ring is highly sterically hindered. Standard coupling agents (like DIC/HOBt) often lead to incomplete coupling and deletion sequences. The use of the highly reactive uronium salt HATU is strictly required to drive the amidation to completion.

Quantitative Data: Comparison of Neuraminidase Inhibitors

The integration of the 2-hydroxycyclopentane-1-carboxylic acid scaffold provides Peramivir with unique pharmacokinetic and pharmacodynamic properties compared to other scaffolds (cyclohexene and dihydropyran) [4].

Drug (Trade Name)Core Chemical ScaffoldRoute of Administration IC50​ (Influenza A H1N1)Bioavailability
Peramivir (Rapivab) Cyclopentane Intravenous (IV)0.09 – 1.4 nM~100% (IV)
Oseltamivir (Tamiflu) CyclohexeneOral0.1 – 2.5 nM~80% (Prodrug)
Zanamivir (Relenza) DihydropyranInhalation0.6 – 3.2 nM< 20% (Oral)

Table 1: Structural and pharmacological comparison of FDA-approved neuraminidase inhibitors.

References

  • Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multisubstituted Cyclopentane Derivatives with Potent Antiinfluenza Activity Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Facile Synthesis of the Neuraminidase Inhibitor Peramivir Synthetic Communications (Taylor & Francis) URL:[Link]

  • Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity National Center for Biotechnology Information (PMC) URL:[Link]

  • Peramivir Compound Summary (CID 154234) PubChem (National Institutes of Health) URL:[Link]

Method

Use of teicoplanin chiral stationary phase for amino acid analogue separation

Application Note: High-Resolution Enantioseparation of Amino Acid Analogues Using Teicoplanin Chiral Stationary Phases Introduction The development of peptidomimetics, synthetic therapeutics, and advanced agricultural co...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Enantioseparation of Amino Acid Analogues Using Teicoplanin Chiral Stationary Phases

Introduction

The development of peptidomimetics, synthetic therapeutics, and advanced agricultural compounds relies heavily on the incorporation of unnatural amino acid analogues. Enantiomeric purity is critical in these applications, as stereoisomers frequently exhibit divergent pharmacokinetic and pharmacodynamic profiles. Macrocyclic glycopeptide-based chiral stationary phases (CSPs), specifically those utilizing teicoplanin (e.g., Chirobiotic™ T), have emerged as the gold standard for the direct enantioseparation of underivatized and derivatized amino acids[1]. This guide provides an authoritative framework for method development, detailing the mechanistic causality and self-validating protocols necessary for robust chiral resolution.

Mechanistic Principles of Teicoplanin-Based Chiral Recognition

Teicoplanin is a complex macrocyclic glycopeptide featuring a basket-like structure composed of four macrocycles, seven aromatic rings, and multiple carbohydrate moieties[1]. Its broad enantioselectivity stems from a multimodal chiral recognition mechanism.

Causality of Separation: When a zwitterionic amino acid analogue enters the column, the primary interaction is electrostatic: the protonated primary amino group of the teicoplanin selector forms a strong ionic bond with the carboxyl anion of the analyte[2]. This primary anchoring event brings the analyte's chiral center into close proximity with the teicoplanin "basket." Secondary interactions—including hydrogen bonding, π−π interactions with the aromatic rings, dipole-dipole stacking, and steric hindrance—then differentiate the spatial arrangement of the enantiomers, leading to chiral resolution[2]. Because of the specific steric environment of the teicoplanin binding pocket, this mechanism typically results in the L-enantiomer eluting before the D-enantiomer for underivatized amino acids[3].

G CSP Teicoplanin CSP (Chirobiotic T) Primary Primary Interaction Electrostatic (Amine-Carboxyl) CSP->Primary Analyte Amino Acid Analogue (Zwitterionic) Analyte->Primary Secondary Secondary Interactions (H-bond, π-π, Steric) Primary->Secondary  Drives proximity Resolution Enantiomeric Resolution (D- vs L- elution) Secondary->Resolution  Chiral recognition

Mechanism of chiral recognition on teicoplanin stationary phase.

Experimental Methodologies & Self-Validating Protocols

Mobile Phase Selection: Teicoplanin CSPs are highly versatile. For underivatized amino acid analogues, Reversed-Phase (RP) conditions using hydro-organic mobile phases (e.g., water/methanol) are optimal, often requiring no buffers or salts. For MS compatibility, volatile additives like formic acid or ammonium trifluoroacetate can be used to enhance ionization[4]. For neutral or esterified analogues, the Polar Organic Mode (POM) using 100% methanol or methanol/ethanol mixtures is preferred.

Workflow Start Sample Prep: Amino Acid Analogues Screening Primary Screening: Teicoplanin (Chirobiotic T) Start->Screening Mode1 Polar Organic Mode (100% MeOH or MeOH/EtOH) Screening->Mode1 Neutral/Esterified Mode2 Reversed-Phase Mode (Water/MeOH + modifiers) Screening->Mode2 Underivatized/Zwitterionic Opt Optimization: Adjust T (°C), Flow Rate, pH Mode1->Opt Mode2->Opt Valid Validation: Confirm Elution Order (L vs D) Opt->Valid

Method development workflow for amino acid analogue separation.

Step-by-Step Protocol: Reversed-Phase Enantioseparation of Zwitterionic Amino Acid Analogues

Step 1: System Preparation and Equilibration

  • Install a Teicoplanin CSP column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Prepare the mobile phase: 40:60 (v/v) Methanol/Water. If LC-MS/MS is used, add 0.1% formic acid to both aqueous and organic lines[4].

  • Equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 10-15 column volumes).

  • Set the column oven temperature to 25 °C. (Causality note: Enantioseparation on teicoplanin is largely enthalpy-driven; lower temperatures generally increase resolution ( Rs​ ) by strengthening hydrogen bonding, at the cost of longer retention times[4].)

Step 2: Self-Validating System Suitability Test

  • Inject 10 µL of a known racemic standard (e.g., DL-Leucine, 1 mg/mL).

  • Monitor UV absorbance at 210 nm or use MS in MRM mode.

  • Validation Check: Ensure baseline resolution ( Rs​≥1.5 ). The L-enantiomer must elute first. If Rs​<1.5 , decrease the methanol content by 5-10% to increase retention and interaction time with the chiral selector.

Step 3: Sample Analysis

  • Dissolve the amino acid analogue racemate in the mobile phase to a concentration of 0.5 - 1.0 mg/mL.

  • Inject 10 µL of the sample and record the retention times ( tR1​ , tR2​ ).

  • Validation Check: Spike the sample with an enantiopure standard (e.g., the pure L-analogue) and re-inject. The peak that increases in area confirms the elution order, validating the chiral recognition mechanism for the novel analogue.

Quantitative Data Summary

The following table summarizes expected chromatographic parameters for various amino acid analogues using a Teicoplanin CSP under optimized conditions.

AnalyteMobile Phase ModeModifierRetention Factor ( k1​ )Separation Factor ( α )Resolution ( Rs​ )
DL-AlanineReversed-Phase30/70 MeOH/H₂O0.165.192.8
DL-ArginineReversed-Phase20/80 MeOH/100mM NaH₂PO₄2.491.882.1
DL-LeucineReversed-Phase40/60 MeOH/H₂O + 0.1% FA1.122.103.5
N-BOC-DL-MethioninePolar Organic100% MeOH1.451.752.0
DL-CysteineReversed-Phase (TAG)*50/50 MeOH/H₂O1.802.503.1

*Note: For sulfur-containing analogues like cysteine and methionine, the Teicoplanin Aglycone (TAG) phase—where sugar moieties are removed—often provides 2-5 times greater selectivity than native teicoplanin[5].

Advanced Troubleshooting & Optimization Insights

  • Poor Resolution of Acidic Analogues: If the analogue has a strong acidic moiety (e.g., α -hydroxycarboxylic acids), switch from native Teicoplanin to Teicoplanin Aglycone (Chirobiotic TAG). The removal of the carbohydrate units exposes the primary amine, increasing its accessibility for ionic interactions[5].

  • Peak Tailing: Peak tailing in underivatized amino acids is often due to secondary interactions with residual silanols on the silica support. In RP mode, adjusting the pH to ~4.0 using acetic acid or adding a volatile ion-pairing reagent (e.g., ammonium trifluoroacetate) will mask these sites and sharpen peaks[4].

  • Loss of Chiral Recognition: If selectivity drops over time, the column may be contaminated with strongly retained hydrophobic impurities. Flush the column with 100% Methanol, followed by 50:50 Methanol/Acetonitrile for 20 column volumes to regenerate the binding pockets of the macrocyclic glycopeptide.

References[3] Berthod, A., et al. "Facile liquid chromatographic enantioresolution of native amino acids and peptides using a teicoplanin chiral stationary phase." PubMed (J Chromatogr A). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[5] Lee, J.T., et al. "Enhanced Selectivity on the Teicoplanin Aglycone Chiral Stationary Phase in HPLC." Sigma-Aldrich. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[4] "Enantioselective Determination of Protein Amino Acids in Fertilizers by Liquid Chromatography–Tandem Mass Spectrometry on Chiral Teicoplanin Stationary Phase." ACS Publications (J Agric Food Chem). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[2] "Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods." MDPI. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...[1] "Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors." PMC. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/...

Sources

Application

Application Note: Synthesis of 2-Hydroxycyclopentane-1-carboxamide via Mild Amidation Strategies

Executive Summary The synthesis of primary amides from β -hydroxy carboxylic acids presents a unique challenge in medicinal chemistry and drug development. Direct thermal amidation of carboxylic acids with ammonia is hin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of primary amides from β -hydroxy carboxylic acids presents a unique challenge in medicinal chemistry and drug development. Direct thermal amidation of carboxylic acids with ammonia is hindered by the rapid formation of a stable ammonium carboxylate salt, which requires extreme temperatures (often >150 °C) to undergo dehydration into an amide[1]. For β -hydroxy acids such as 2-hydroxycyclopentane-1-carboxylic acid, these harsh thermal or highly basic conditions promote rapid β -elimination, yielding the thermodynamically stable α,β -unsaturated byproduct, cyclopent-1-ene-1-carboxamide.

To bypass this energy barrier and preserve the integrity of the unprotected secondary hydroxyl group, the carboxylic acid must be converted into a highly electrophilic intermediate at ambient temperature[2]. This application note details two field-proven, self-validating protocols for the efficient amidation of 2-hydroxycyclopentane-1-carboxylic acid using mild coupling agents: an anhydrous EDC/HOBt approach and an aqueous-tolerant CDI approach.

Mechanistic Rationale & Structural Challenges

The β -Hydroxy Constraint

The starting material exists as cis and trans isomers. While γ

  • and δ -hydroxy acids rapidly undergo spontaneous lactonization upon activation, the β -hydroxy group on the cyclopentane ring is geometrically constrained. The formation of a highly strained bicyclic β -lactone is kinetically disfavored. This structural feature is highly advantageous, as it allows intermolecular amidation to outcompete intramolecular cyclization, provided the activation conditions are mild.
Activation Strategies
  • Carbodiimide Activation (EDC/HOBt): The addition of 1-Hydroxybenzotriazole (HOBt) to carbodiimide reactions prevents the accumulation of reactive O-acylureas and minimizes racemization[3]. HOBt intercepts the transient intermediate to form an OBt-active ester. This ester is highly selective for nitrogen nucleophiles (ammonia) over oxygen nucleophiles, allowing the amidation to proceed without requiring protective groups for the secondary hydroxyl.

  • Acyl Imidazole Activation (CDI): 1,1'-Carbonyldiimidazole (CDI) facilitates direct amidation under mild conditions by forming a highly reactive acyl imidazole intermediate[4]. Unlike acyl chlorides, which would indiscriminately attack the unprotected hydroxyl group, CDI activation can be stoichiometrically controlled to selectively activate the carboxylic acid.

Reaction Pathways

Amidation SM 2-Hydroxycyclopentane- 1-carboxylic acid PathA Protocol A: EDC/HOBt + NH4Cl / DIPEA SM->PathA Mild Activation PathB Protocol B: CDI + (NH4)2CO3 SM->PathB CO2 Evolution Thermal Thermal Amidation (>150°C) SM->Thermal No Coupling Agent IntA OBt-Active Ester (Amine Selective) PathA->IntA IntB Acyl Imidazole (Highly Reactive) PathB->IntB Side Cyclopent-1-ene- 1-carboxamide (Elimination Product) Thermal->Side Dehydration Prod 2-Hydroxycyclopentane- 1-carboxamide IntA->Prod + NH3 IntB->Prod + NH3

Reaction pathways for the amidation of 2-hydroxycyclopentane-1-carboxylic acid.

Experimental Methodologies

Protocol A: EDC/HOBt-Mediated Coupling (Anhydrous in situ NH3​ )

This protocol utilizes Ammonium Chloride ( NH4​Cl ) and N,N-Diisopropylethylamine (DIPEA) to generate anhydrous ammonia in situ, preventing the hydrolysis of the OBt-active ester that often occurs when using aqueous ammonia.

Reagents:

  • 2-Hydroxycyclopentane-1-carboxylic acid: 1.0 mmol (130.1 mg)

  • EDC·HCl: 1.2 mmol (230.0 mg)

  • HOBt (anhydrous): 1.2 mmol (162.1 mg)

  • NH4​Cl : 3.0 mmol (160.5 mg)

  • DIPEA: 5.0 mmol (870 µL)

  • Anhydrous DMF: 5.0 mL

Step-by-Step Procedure:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add 2.0 mmol (348 µL) of DIPEA to deprotonate the acid, enhancing its nucleophilicity toward the carbodiimide.

  • Activation: Cool the mixture to 0 °C. Add HOBt followed by EDC·HCl. Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature for 45 minutes.

  • Validation Checkpoint (Self-Validating System): Before adding the ammonia source, remove a 5 µL aliquot and quench it into 100 µL of methanol. Analyze via LC-MS (ESI+). The presence of the methyl ester mass ( m/z 145.08) instead of the free acid ( m/z 131.07) confirms complete formation of the OBt-active ester.

  • Amidation: Once activation is validated, add NH4​Cl (3.0 mmol) in one portion, immediately followed by the remaining DIPEA (3.0 mmol, 522 µL). Stir at room temperature for 8–12 hours.

  • Workup: Dilute the mixture with Ethyl Acetate (30 mL). Wash sequentially with 5% aqueous citric acid (to remove DIPEA without causing dehydration), saturated NaHCO3​ , and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Protocol B: CDI-Mediated Coupling (Aqueous-Tolerant)

CDI is highly effective for primary amide synthesis and tolerates solid ammonium carbonate as an inexpensive, easy-to-handle ammonia source[4].

Reagents:

  • 2-Hydroxycyclopentane-1-carboxylic acid: 1.0 mmol (130.1 mg)

  • 1,1'-Carbonyldiimidazole (CDI): 1.1 mmol (178.4 mg)

  • Ammonium carbonate (NH4​)2​CO3​ : 2.0 mmol (192.2 mg)

  • Anhydrous THF: 5.0 mL

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid in anhydrous THF at room temperature. Add CDI in small portions over 5 minutes.

  • Validation Checkpoint (Self-Validating System): The reaction between the acid and CDI releases CO2​ gas. Monitor the effervescence. The complete cessation of gas evolution (typically 30–45 minutes) serves as a macroscopic, self-validating indicator that the highly reactive acyl imidazole intermediate has fully formed. Do not proceed until bubbling stops, as unreacted CDI will consume the ammonia source.

  • Amidation: Add solid ammonium carbonate in one portion. Stir the heterogeneous mixture vigorously at room temperature for 4 hours.

  • Workup: Concentrate the THF under reduced pressure. Redissolve the crude residue in a minimal amount of water and extract with 10% Isobutanol in Dichloromethane (the product is highly polar). The imidazole byproduct remains in the aqueous phase. Dry the organic layer and concentrate.

Quantitative Data & Protocol Comparison

The following table summarizes the operational metrics for both amidation strategies, allowing researchers to select the optimal pathway based on available reagents and purification capabilities.

ParameterProtocol A: EDC/HOBt + NH4​Cl Protocol B: CDI + (NH4​)2​CO3​
Activation Agent EDC·HCl / HOBt1,1'-Carbonyldiimidazole (CDI)
Ammonia Source NH4​Cl
  • DIPEA (Anhydrous NH3​ )
Ammonium Carbonate
Solvent System DMFTHF
Hydroxyl Tolerance Excellent (OBt ester is highly N-selective)Good (Requires strict 1.1 eq CDI limit)
Primary Byproduct Water-soluble urea & HOBtWater-soluble imidazole
Reaction Time 8 – 12 hours4 – 5 hours
Typical Yield 75 – 85%80 – 90%
Scalability High (Standard MedChem protocol)High (Avoids complex amine salts)

Conclusion

The successful synthesis of 2-hydroxycyclopentane-1-carboxamide requires strict avoidance of thermal and strongly basic conditions that trigger β -elimination. By leveraging the differential nucleophilicity of amines over secondary alcohols, both the EDC/HOBt and CDI protocols provide robust, self-validating frameworks for amide bond formation. Protocol A is ideal when absolute preservation of stereochemistry is required (due to HOBt's racemization-suppressing properties)[3], while Protocol B offers a faster, gas-evolving mechanism with simplified byproduct removal.

References

  • Coupling Reagents - AAPPTEC - Peptides peptide.com 3[3]

  • Amides from Carboxylic Acids-DCC and EDC Coupling chemistrysteps.com 1[1]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents hepatochem.com 2[2]

  • Amide bond formation: beyond the myth of coupling reagents luxembourg-bio.com (Chem. Soc. Rev., 2009)

  • Amide synthesis by acylation organic-chemistry.org 4[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Resolution in the Chiral Separation of Profen-Like Molecules

Welcome to the Advanced Chromatography Support Center. As application scientists, we know that profen-like molecules (e.g., ibuprofen, naproxen, flurbiprofen, ketoprofen) present unique chromatographic challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As application scientists, we know that profen-like molecules (e.g., ibuprofen, naproxen, flurbiprofen, ketoprofen) present unique chromatographic challenges. These 2-arylpropionic acid derivatives are widely utilized non-steroidal anti-inflammatory drugs (NSAIDs) where pharmacological activity is highly enantiomer-dependent.

Achieving baseline enantiomeric resolution ( Rs​≥1.5 ) requires mastering the delicate interplay between the analyte's ionization state, the steric environment of the mobile phase, and the supramolecular structure of the Chiral Stationary Phase (CSP). This guide provides a causality-driven, self-validating framework to troubleshoot and optimize your chiral workflows.

Diagnostic Workflow: Resolving Rs​<1.5

Before adjusting parameters blindly, let the chromatogram dictate your troubleshooting path. Use the logical workflow below to identify the root cause of poor resolution.

ProfenTroubleshooting Start Poor Resolution (Rs < 1.5) Profen Chiral Separation Assess Assess Chromatogram Peak Shape Start->Assess Tailing Severe Peak Tailing? Assess->Tailing Coelution Peaks Symmetrical but Co-eluting? Assess->Coelution AddAcid Add 0.1% Acidic Modifier (TFA / Formic / Acetic) Tailing->AddAcid Yes ChangeMod Change Organic Modifier (e.g., EtOH to IPA) Coelution->ChangeMod Yes Success Baseline Resolution (Rs ≥ 1.5) AddAcid->Success Check Rs SwitchCSP Switch CSP Backbone (Amylose ↔ Cellulose) ChangeMod->SwitchCSP If Rs < 1.5 ChangeMod->Success If Rs ≥ 1.5 SwitchCSP->Success

Diagnostic workflow for troubleshooting poor chiral resolution of profen molecules.

Core Troubleshooting Guide

Issue A: Severe Peak Tailing and Collapsed Resolution
  • The Causality: Profens possess a carboxylic acid moiety with a pKa​ between 4.0 and 5.0. In standard Normal-Phase (NP) or Reversed-Phase (RP) conditions without strict pH control, the molecule partially ionizes. These ionized species undergo high-energy, non-specific secondary interactions with residual silanol groups on the silica support of the CSP. This completely disrupts the stereoselective hydrogen-bonding required for chiral recognition, resulting in severe peak tailing .

  • The Solution: Implement acidic suppression. Adding an acidic modifier forces the profen into its fully protonated, neutral state, ensuring the molecule interacts strictly with the chiral selector .

  • Actionable Rule: Add 0.1% Trifluoroacetic Acid (TFA) for NP, or 0.1% Formic/Acetic Acid for RP and LC-MS applications. Never use basic additives (e.g., Diethylamine) for acidic analytes.

Issue B: Symmetrical Peaks but Low Enantioselectivity ( α )
  • The Causality: If peaks are sharp but co-eluting, the primary chiral recognition mechanism is failing. The organic modifier in the mobile phase (e.g., an alcohol in NP) actively competes with the profen for hydrogen-bonding sites within the CSP's chiral clefts. If the modifier is too sterically bulky or highly concentrated, it "masks" the chiral sites, preventing the necessary three-point interaction .

  • The Solution: Modulate the steric bulk of the alcohol. The enantioselectivity for profens is highly sensitive to the alcohol's structure (e.g., 2-Propanol vs. Ethanol vs. n-Butanol).

  • Actionable Rule: If Rs​<1.0 in Hexane/Isopropanol (IPA), switch the modifier to Hexane/Ethanol (EtOH). Ethanol's different steric profile often unlocks previously hidden enantioselectivity.

Issue C: Complete Lack of Chiral Recognition
  • The Causality: The spatial geometry of the profen enantiomers does not complement the supramolecular polymeric structure of the CSP.

  • The Solution: Switch the CSP backbone. Amylose-based CSPs (e.g., Chiralpak AD, IA) feature a distinct helical twist that differs significantly from the more linear, rigid structure of Cellulose-based CSPs (e.g., Chiralcel OD, IB). Profens that show zero resolution on amylose will frequently achieve baseline separation on cellulose derivatives .

Self-Validating Experimental Protocol

Method Development for Profen Chiral Separation (Reversed-Phase Mode)

This protocol utilizes a self-validating loop: the output of each step dictates the progression of the method, ensuring robust optimization.

Step 1: System Preparation & Equilibration

  • Purge the HPLC system with 50:50 Methanol:Water to strip any residual basic additives (like DEA or TEA) from previous analyses.

  • Install a Polysaccharide-based CSP (e.g., Cellulose tris(4-methylbenzoate)).

  • Equilibrate with the starting mobile phase: Acetonitrile/Water (60:40, v/v) containing 0.1% Formic Acid at a flow rate of 0.8 mL/min.

Step 2: Baseline Injection & Peak Shape Validation

  • Inject 5 µL of a 1 mg/mL racemic profen standard (e.g., Naproxen).

  • Validation Check: Calculate the peak asymmetry factor ( As​ ).

    • If As​≤1.2 : Proceed to Step 3.

    • If As​>1.2 : Ionization is still occurring. Increase Formic Acid concentration to 0.2% and re-inject. Do not proceed until As​≤1.2 .

Step 3: Enantioselectivity Tuning

  • Evaluate Resolution ( Rs​ ).

  • Validation Check:

    • If Rs​≥1.5 : Method is successful.

    • If Rs​<1.5 : Switch the strong organic solvent from Acetonitrile to Methanol (maintaining 0.1% Formic Acid). Methanol alters the hydrogen-bonding dynamics and frequently improves profen resolution .

Step 4: Thermodynamic Optimization

  • If Rs​ is still marginal (1.0 - 1.4), lower the column compartment temperature from 25°C to 15°C.

  • Causality: Chiral recognition is an enthalpy-driven process ( ΔH<0 ). Lowering the temperature stabilizes the transient diastereomeric complexes formed between the enantiomers and the CSP, increasing α .

Quantitative Data Analysis

The table below summarizes the expected impact of mobile phase modifications on the resolution ( Rs​ ) and enantioselectivity ( α ) of racemic Ibuprofen on a standard Cellulose-based CSP. Notice how the addition of an acidic modifier is the absolute prerequisite for acceptable peak shape.

Mobile Phase Composition (v/v)AdditivePeak Asymmetry ( As​ )Enantioselectivity ( α )Resolution ( Rs​ )
Hexane / IPA (90:10)None2.8 (Severe Tailing)1.050.4
Hexane / IPA (90:10)0.1% TFA1.1 (Symmetrical)1.121.2
Hexane / EtOH (90:10)0.1% TFA1.0 (Symmetrical)1.251.8
Acetonitrile / Water (60:40)0.1% Formic Acid1.1 (Symmetrical)1.302.1

Data synthesized from established chromatographic behaviors of arylpropionic acids .

Frequently Asked Questions (FAQs)

Q: Can I use basic additives like Diethylamine (DEA) to improve peak shape? A: Absolutely not. Basic additives are exclusively used for basic chiral compounds (e.g., β -blockers). Adding DEA to a profen sample will cause the carboxylic acid to ionize, leading to catastrophic peak tailing, loss of retention, and complete loss of chiral recognition. Always use acidic additives for acidic analytes.

Q: Why does my resolution degrade over time when using Chiralpak AD or Chiralcel OD columns? A: AD and OD are coated polysaccharide phases. If your sample diluent or mobile phase contains "prohibited" solvents (e.g., pure Dichloromethane, Chloroform, or high concentrations of Ethyl Acetate), the chiral polymer will permanently dissolve off the silica support. To avoid this, strictly adhere to alkane/alcohol mixtures, or upgrade to immobilized CSPs (e.g., Chiralpak IA, IB, IC), which tolerate a much wider range of organic modifiers.

Q: Does the choice of acid (TFA vs. Formic Acid) matter? A: Yes. TFA is a strong ion-pairing agent and provides exceptionally sharp peaks in Normal Phase HPLC. However, if you are coupling the HPLC to a Mass Spectrometer (LC-MS), TFA causes severe ion suppression. In LC-MS workflows, Formic Acid or Acetic Acid must be used instead.

References

  • Title: Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode Source: MDPI (Pharmaceuticals) URL: [Link]

  • Title: Chiral separation of five arylpropionic acid drugs and determination of their enantiomers in pharmaceutical preparations by reversed-phase high performance liquid chromatography with cellulose-tris-(4-methylbenzoate) stationary phase Source: PubMed (Se Pu) URL: [Link]

  • Title: On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U Source: PMC (Molecules) URL: [Link]

Optimization

Managing byproducts in the liquid-phase oxidation of alicyclic compounds

Welcome to the Technical Support Center for Alicyclic Compound Oxidation. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the liquid-ph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Alicyclic Compound Oxidation. As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals troubleshoot the liquid-phase aerobic oxidation of alicyclic compounds—specifically focusing on the conversion of cyclohexane to KA oil (cyclohexanol and cyclohexanone).

Managing the radical autoxidation pathway to suppress ring-opened byproducts (e.g., adipic acid, hexanoic acid, esters) while maintaining catalyst stability is a complex kinetic challenge. This guide synthesizes mechanistic theory with field-proven diagnostic workflows to ensure your catalytic systems are both highly selective and rigorously validated.

Diagnostic Workflow: Mechanistic Pathways & Byproduct Formation

To effectively troubleshoot your reaction, you must first understand the kinetic routing of the free-radical chain mechanism. The diagram below illustrates the critical junctures where byproducts form and where catalyst intervention is required.

Mechanism CyH Cyclohexane (CyH) CyRad Cyclohexyl Radical (Cy•) CyH->CyRad Initiation (-H•) CyOO Peroxyl Radical (CyOO•) CyRad->CyOO + O2 CHHP Cyclohexyl Hydroperoxide (CHHP) CyOO->CHHP + CyH (Chain Propagation) KAOil KA Oil (Cyclohexanol + Cyclohexanone) CHHP->KAOil Catalyst (e.g., Au-Pd) Homolytic Cleavage Byproducts Ring-Opened Byproducts (Adipic, Glutaric Acids) CHHP->Byproducts Non-selective decomposition KAOil->Byproducts Over-oxidation (High Temp/Conversion)

Fig 1. Radical chain mechanism and byproduct pathways in liquid-phase cyclohexane oxidation.

Troubleshooting FAQs: Field-Proven Insights

Q1: Why is my reaction yielding high concentrations of dicarboxylic acids and esters instead of KA oil? Causality: The liquid-phase oxidation of cyclohexane operates via an autocatalytic free-radical chain mechanism[1]. The desired products (KA oil) have weaker C-H bonds than the parent cyclohexane, making them highly susceptible to sequential over-oxidation. If your conversion exceeds the industrial threshold of ~5–10%, the KA oil undergoes ring-cleavage, leading to byproducts like adipic acid, glutaric acid, and hexanoic acid[2]. Furthermore, esterification between these newly formed acids and cyclohexanol generates heavy byproducts like dicyclohexyl adipate[3]. Solution: You must decouple conversion from selectivity. Limit cyclohexane conversion to <8% to maintain >80% selectivity for KA oil[4]. If higher yields are required, lower the reaction temperature (e.g., from 150°C to 130°C) to kinetically suppress the activation energy required for secondary over-oxidation pathways.

Q2: My titration results show a dangerous accumulation of cyclohexyl hydroperoxide (CHHP). How do I promote its decomposition safely? Causality: CHHP is the primary intermediate formed during the propagation step of autoxidation. In the absence of an effective deperoxidation catalyst, CHHP accumulates, posing a severe thermal runaway hazard and starving the system of KA oil. Traditional homogeneous cobalt catalysts (like cobalt naphthenate) decompose CHHP but often trigger non-selective radical degradation[4]. Solution: Implement a bimetallic heterogeneous catalyst, such as Au-Pd/MgO, or a framework-substituted zeolite like Ti-MWW. The synergistic effect of alloying Pd with Au significantly improves the targeted homolytic cleavage of the O-O bond in CHHP, directing the pathway selectively toward KA oil while suppressing acid formation[5]. Alternatively, Ti-MWW zeolites utilize oxyl/peroxyl radical stabilization to achieve >90% KA oil selectivity without generating runaway radicals[6].

Q3: My heterogeneous catalyst shows a severe drop in activity after the first recycle. What causes this deactivation? Causality: Catalyst deactivation in liquid-phase oxidations typically stems from three mechanisms:

  • Active Metal Leaching: Acidic byproducts dissolve active sites (common with unsupported Co or Mn species)[6].

  • Pore Blockage: Heavy polymeric byproducts or esters physically block internal 10-ring or 12-ring channels in zeolites[6].

  • Surface Poisoning: Strongly adsorbed water (a reaction byproduct) or carbonyl compounds (cyclohexanone) competitively bind to and block the active metal sites[7]. Solution: Wash the recovered catalyst thoroughly with a non-polar solvent (fresh cyclohexane) and dry under a vacuum at 100°C to desorb carbonyls. To verify leaching, perform Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) on the post-reaction filtrate[6]. If leaching is confirmed, switch to a more robust framework, such as Co nanoparticles immobilized on layered double hydroxides (CoNPs@LDH), which resist leaching over multiple cycles[8].

Standard Operating Procedures (SOPs)

Protocol: Self-Validating Bimetallic Catalytic Oxidation & Mass Balance Closure

This methodology is designed to be a self-validating system. It utilizes internal standards to correct for physical losses and radical scavengers to definitively prove the reaction mechanism.

Step 1: Reactor Preparation & Initiation Control Charge a 50 mL PTFE-lined stainless steel autoclave with 8.5 g of HPLC-grade cyclohexane and 6 mg of Au-Pd/MgO bimetallic catalyst[5]. Causality: The PTFE lining is critical; exposed stainless steel walls can leach trace iron/nickel, which act as homogeneous auto-oxidation initiators and artificially skew your catalyst evaluation.

Step 2: Mechanistic Validation (Control Group) To confirm the free-radical chain pathway, prepare a parallel control reactor and add 150 mg of CBrCl₃[5]. Causality: CBrCl₃ acts as a highly efficient carbon-centered radical scavenger. If the reaction is completely quenched in this reactor, it self-validates that your primary oxidation is proceeding strictly via the Cy• radical pathway rather than a concerted non-radical mechanism[5].

Step 3: Pressurization & Kinetic Regime Verification Seal the autoclave, purge three times with O₂ to displace nitrogen, and pressurize to 3 bar O₂. Heat to 140°C under vigorous magnetic stirring at 1200 rpm for 17 hours[5]. Causality: Operating at 1200 rpm ensures the reaction operates in the kinetic regime. This eliminates gas-liquid mass transfer limitations that could artificially starve the liquid phase of oxygen and falsely present as catalyst deactivation[1].

Step 4: Quenching & Derivatization Rapidly cool the reactor to 20°C using an ice bath. Extract a 1 mL aliquot and treat it with a BF₃/methanol solution. Causality: Dicarboxylic acids (adipic, glutaric, hexanoic) have high boiling points and polarities; they will streak or fail to elute on standard GC columns, leading to an open mass balance. Derivatization converts them to highly volatile methyl esters, ensuring every byproduct is accounted for[5].

Step 5: Quantification & Mass Balance Add chlorobenzene as an internal standard. Analyze the mixture via GC-FID/MS using a CP-Wax 42 column[5]. Causality: The internal standard mathematically corrects for any physical loss of sample during the derivatization step, providing a rigorously closed carbon mass balance.

Quantitative Data: Catalyst Performance & Byproduct Profiles

The following table synthesizes the performance metrics of various catalytic systems, highlighting how material choice directly influences byproduct suppression.

Catalyst SystemOxidantTemp (°C)Conversion (%)KA Oil Selectivity (%)Major Byproducts Identified
Uncatalyzed AutoxidationO₂1401.190.8Hexanoic acid, adipic acid[3]
Cobalt Naphthenate (Homogeneous)O₂1504.080.0Glutaric acid, dicyclohexyl adipate[4]
Au-Pd/MgO (Bimetallic)O₂1407.285.4Adipic acid (suppressed)[5]
Ti-MWW ZeoliteTBHP8010.590.1Trace acids (suppressed)[6]
CoNPs@LDHTBHP8045.795.8Esters[8]

References

  • Sustainability in Catalytic Cyclohexane Oxidation: The Contribution of Porous Support Materials. MDPI Materials. URL:[Link]

  • Highly Selective Liquid-Phase Oxidation of Cyclohexane to KA Oil over Ti-MWW Catalyst: Evidence of Formation of Oxyl Radicals. ACS Catalysis. URL:[Link]

  • Liquid phase oxidation of cyclohexane using bimetallic Au–Pd/MgO catalysts. Applied Catalysis A: General. URL:[Link]

  • The Selective Oxidation of Cyclohexane via In-situ H2O2 Production Over Supported Pd-based Catalysts. Catalysis Letters. URL:[Link]

  • Catalytic Performance of MgO-Supported Co Catalyst for the Liquid Phase Oxidation of Cyclohexane with Molecular Oxygen. MDPI Catalysts. URL: [Link]

  • Selective oxidation of cyclohexane to KA oil over Co and Fe nanoparticles immobilized on layered double hydroxide nanocatalytic system. New Journal of Chemistry (RSC Publishing). URL:[Link]

  • Investigation of the Deactivation Phenomena Occurring in the Cyclohexane Photocatalytic Oxidative Dehydrogenation on MoOx/TiO2. MDPI Catalysts. URL: [Link]

  • Modeling Liquid-Phase Cyclohexane Oxidation. Industrial & Engineering Chemistry Research (ACS Publications). URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Unambiguous Structural Elucidation of 2-Hydroxycyclopentane-1-carboxylic Acid: A Comparative Guide

Executive Summary 2-Hydroxycyclopentane-1-carboxylic acid is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including rigidified cyclopentane scaff...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxycyclopentane-1-carboxylic acid is a highly versatile chiral building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including rigidified cyclopentane scaffolds found in antiviral neuraminidase inhibitors[1]. Because the biological efficacy and safety of these APIs are intrinsically tied to their three-dimensional spatial arrangement, the unambiguous determination of the building block's absolute configuration is a strict regulatory imperative.

This guide provides an objective, comparative analysis of Single-Crystal X-ray Diffraction (SCXRD) —the gold standard for structural elucidation—against alternative spectroscopic methodologies, namely Vibrational Circular Dichroism (VCD) and Nuclear Magnetic Resonance (NMR) .

Comparative Analysis of Structural Elucidation Techniques

Determining the absolute configuration (e.g., 1R, 2R) of 2-hydroxycyclopentane-1-carboxylic acid presents a specific analytical challenge due to the presence of two contiguous stereocenters on a flexible cyclopentane ring.

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD remains the definitive method for 3D structural elucidation. It does not merely infer stereochemistry; it directly maps the electron density of the molecule. Absolute configuration is determined directly via anomalous dispersion.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by enantiomers[2]. It is highly effective for liquid samples or compounds that resist crystallization, relying on computational Density Functional Theory (DFT) for validation[3].

  • NMR Spectroscopy (Mosher’s Method): While standard NMR cannot differentiate enantiomers, derivatizing the hydroxyl group with a chiral reagent creates diastereomers[4]. The absolute configuration is deduced from the resulting chemical shift differences ( Δδ ).

Table 1: Comparative Analysis of Structural Elucidation Techniques
FeatureSingle-Crystal X-ray Diffraction (SCXRD)Vibrational Circular Dichroism (VCD)NMR Spectroscopy (Mosher's Method)
Primary Data Output 3D Atomic Coordinates & Electron DensityDifferential IR Absorption ( ΔA )Chemical Shift Differences ( Δδ )
Sample Requirement High-quality single crystalSolution (high concentration)Solution
Derivatization Needed? No (if anomalous scatterers are present)NoYes (requires chiral reagent)
Absolute Configuration Direct (via Flack parameter)Indirect (via DFT correlation)Indirect (diastereomer comparison)
Throughput Low (crystallization is rate-limiting)MediumMedium

Crystallographic Data for 2-Hydroxycyclopentane-1-carboxylic acid

When 2-hydroxycyclopentane-1-carboxylic acid is crystallized, it forms highly ordered supramolecular assemblies. The baseline crystallographic parameters demonstrate the molecular connectivity and the tetrameric hydrogen-bonding networks characteristic of this scaffold[5].

Table 2: Experimental Crystallographic Parameters
ParameterValue
Chemical Formula C6​H10​O3​
Molecular Weight 130.14 g/mol
Crystal System Monoclinic
Space Group C 1 2/c 1
Unit Cell Dimensions a=17.383 Å, b=6.1880 Å, c=12.3610 Å
Unit Cell Angles α=90.00∘ , β=101.160∘ , γ=90.00∘
Z (Molecules per cell) 8
Residual Factor ( R1​ ) 0.0938

(Data sourced from the Cambridge Structural Database / PubChem CID 12924462)[5]

Experimental Protocols & Methodological Causality

To ensure trustworthiness and reproducibility, the following protocols emphasize the causality behind each experimental parameter. Each workflow is designed as a self-validating system.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD)
  • Crystallization: Dissolve the pure enantiomer in a minimal amount of a binary solvent system (e.g., ethyl acetate/hexanes). Allow for slow solvent evaporation at room temperature.

    • Causality: Slow evaporation reduces the rate of nucleation, allowing molecules to thermodynamically assemble into the lowest-energy lattice. This minimizes crystal defects and mosaicity, which is critical for high-resolution diffraction.

  • Data Collection: Mount a high-quality single crystal on a diffractometer equipped with a Cu-K α X-ray source ( λ=1.5418 Å). Cool the crystal to 100 K using a nitrogen cryostream.

    • Causality: Cu-K α radiation is specifically chosen over Mo-K α because its longer wavelength maximizes the weak anomalous scattering signal of the oxygen atoms in the molecule, which is mathematically required to determine absolute stereochemistry in light-atom structures. Cryogenic cooling reduces atomic thermal vibrations (Debye-Waller factors), sharpening the diffraction spots.

  • Refinement and Validation: Solve the structure using direct methods and refine the model using full-matrix least-squares on F2 . Calculate the Flack parameter.

    • Self-Validating System: The refinement process is internally validated by the R1​ value (indicating the agreement between the experimental data and the model). A Flack parameter near 0 (with a low standard uncertainty) definitively validates the assigned absolute configuration, whereas a value near 1 indicates the inverted enantiomer.

Protocol B: Vibrational Circular Dichroism (VCD) (Alternative)
  • Sample Preparation: Dissolve the analyte in a deuterated, IR-transparent solvent (e.g., CDCl3​ ) at a high concentration (e.g., 0.1 M)[3].

    • Causality: Deuterated solvents lack strong absorption bands in the critical fingerprint region of the IR spectrum, preventing the solvent from masking the solute's vibrational transitions.

  • Data Acquisition & DFT Correlation: Record both the IR and VCD spectra. Concurrently, perform Density Functional Theory (DFT) calculations to simulate the spectra for the 1R, 2R and 1S, 2S enantiomers.

    • Self-Validating System: The experimental IR spectrum must first match the DFT-calculated IR spectrum to validate that the correct conformational population has been modeled. Only then is the VCD spectrum compared; a match in the sign (+/-) of the VCD bands provides a secondary, independent validation of the absolute configuration[2].

Decision Workflow for Stereochemical Assignment

G Start Chiral Sample: 2-Hydroxycyclopentane- 1-carboxylic acid Decision Is the sample crystalline? Start->Decision SCXRD Single-Crystal X-ray Diffraction (Gold Standard) Decision->SCXRD Yes VCD Vibrational Circular Dichroism (Solution State) Decision->VCD No NMR NMR with Chiral Derivatization (Mosher's Method) Decision->NMR No DataXRD Anomalous Dispersion Analysis (Flack Parameter) SCXRD->DataXRD DataVCD Compare Experimental IR/VCD with DFT Calculations VCD->DataVCD DataNMR Analyze Chemical Shift Differences (Δδ) NMR->DataNMR Result Absolute Configuration Assigned (e.g., 1R, 2R) DataXRD->Result DataVCD->Result DataNMR->Result

Workflow for absolute configuration determination of chiral cyclopentane derivatives.

References

  • Title: (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid | C6H10O3 | CID 12924462 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Absolute configuration of complex chiral molecules Source: Spark904 URL: [Link]

  • Title: Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections Source: Frontiers in Microbiology URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Hydroxycyclopentane-1-carboxylic Acid

For Immediate Use by Laboratory Professionals This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxycyclopentane-1-carboxylic acid, ensuring the safety of laboratory personne...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-Hydroxycyclopentane-1-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a compound classified with specific hazards, adherence to these protocols is critical to mitigate risks. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Hazard Assessment and Immediate Safety Precautions

2-Hydroxycyclopentane-1-carboxylic acid is classified as an irritant.[1] Understanding its primary hazards is the foundation of safe handling and disposal.

Primary Hazards:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Due to these hazards, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[3]To prevent contact with the eyes, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[3]To prevent skin contact and subsequent irritation.[1][2]
Skin and Body Protection Laboratory coat.To protect skin from accidental splashes or spills.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood. If not feasible, a NIOSH-approved respirator may be necessary.To avoid inhalation of any dust or aerosols, which can irritate the respiratory tract.[1][2]

Step-by-Step Disposal Protocol

The proper disposal of 2-Hydroxycyclopentane-1-carboxylic acid is a multi-step process that must align with institutional and regulatory guidelines. Under no circumstances should this chemical be disposed of down the drain. [3]

Step 1: Waste Segregation

Proper segregation is the first and one of the most critical steps in chemical waste management.

  • Action: Collect waste 2-Hydroxycyclopentane-1-carboxylic acid and any materials contaminated with it (e.g., paper towels, gloves, pipette tips) in a dedicated, compatible hazardous waste container.[3][4]

  • Causality: Do not mix this waste with other waste streams, especially bases or strong oxidizing agents, to prevent potentially hazardous reactions.[4] Segregation ensures that incompatible materials are not inadvertently combined, which could lead to heat generation, gas evolution, or other dangerous situations.

Step 2: Containerization

The choice and handling of the waste container are paramount for safe storage and transport.

  • Action: Use a chemically resistant container, preferably plastic, that can be securely sealed.[5] Ensure the container is in good condition, free from cracks or leaks. Do not overfill the container; a good rule of thumb is to fill it to no more than 80% capacity to allow for vapor expansion.

  • Causality: The container must be compatible with the acidic nature of the waste to prevent degradation and potential leakage. A securely sealed lid prevents the release of vapors and protects against spills.

Step 3: Labeling

Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who may handle the waste container.

  • Action: Label the waste container clearly with the words "HAZARDOUS WASTE ".[3] The label must also include the full chemical name: "2-Hydroxycyclopentane-1-carboxylic acid " and the approximate quantity or concentration.

  • Causality: Unambiguous labeling prevents accidental mixing of incompatible wastes and provides crucial information for waste management personnel, ensuring they can handle and dispose of the material safely and in accordance with regulations.

Step 4: Storage

Waste must be stored safely in a designated area while awaiting pickup.

  • Action: Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic. Store it segregated from incompatible materials, particularly bases.

  • Causality: Storing hazardous waste in a designated area minimizes the risk of accidental spills and exposure to laboratory personnel. Proper ventilation is necessary to prevent the accumulation of any potentially harmful vapors.

Step 5: Arranging for Disposal

The final step is to ensure the waste is collected and disposed of by qualified professionals.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Causality: EHS departments are trained and equipped to handle the final disposal of hazardous materials in compliance with all local, state, and federal regulations. They will typically arrange for the waste to be transported to a licensed waste disposal facility.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's EHS department.

  • Containment: For liquid or semi-solid spills, absorb the material with an inert substance (e.g., vermiculite, sand). For solid spills, carefully sweep the material to avoid generating dust.[3]

  • Collection: Place the absorbed or swept material into a suitable, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste and placed in the designated container.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 2-Hydroxycyclopentane-1-carboxylic acid.

DisposalWorkflow Disposal Workflow for 2-Hydroxycyclopentane-1-carboxylic Acid start Waste Generation (2-Hydroxycyclopentane- 1-carboxylic acid) segregate Segregate Waste in Dedicated Container start->segregate spill Spill Occurs start->spill container Use Compatible, Sealable Container segregate->container label Label as 'Hazardous Waste' with Chemical Name container->label storage Store in Designated Satellite Accumulation Area label->storage pickup Arrange for EHS Waste Pickup storage->pickup end Final Disposal by Licensed Facility pickup->end spill_proc Follow Spill Management Protocol spill->spill_proc Yes spill_proc->segregate

Caption: Disposal workflow for 2-Hydroxycyclopentane-1-carboxylic acid.

Alternative Disposal Considerations: Neutralization and Incineration

For some acidic waste streams, neutralization can be a preliminary step before disposal. However, this should only be performed by trained personnel and in accordance with institutional guidelines.

  • Neutralization: Carboxylic acids can be neutralized with a suitable base, such as sodium bicarbonate or sodium hydroxide, to form a salt and water.[5] This process must be done slowly and with caution, as it can be exothermic. The resulting neutralized solution may still be considered hazardous waste depending on other components and local regulations.

  • Incineration: In many cases, the ultimate disposal method for organic chemical waste is controlled incineration at a licensed facility.[6] This process is designed to destroy the hazardous components of the waste.

It is imperative to consult with your EHS department before attempting any neutralization procedures.

References

  • PubChem. (n.d.). (1R,2R)-2-hydroxycyclopentane-1-carboxylic acid. Retrieved from [Link]

  • Greenflow. (2024, October 1). How to Dispose of Acids and Bases Safely: A Complete Guide. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]

  • Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024). Retrieved from [Link]

  • BW Water. (n.d.). Acid Waste Neutralisation (AWN) Treatment System. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary. Retrieved from [Link]

  • ResearchGate. (n.d.). 109443 PDFs | Review articles in CARBOXYLIC ACIDS. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET: 3-Cyclopentene-1-carboxylic acid. Retrieved from [Link]

  • Lawrence Berkeley National Laboratory. (1994, March 18). LBL researchers help U.S. chemical industry "go green". Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydroxycyclopentane-1-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pyrolysis of Carboxylic Acids. Retrieved from [Link]

  • Waste Incineration:. (2003, December 25). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.